Acetoacetaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-oxobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-4(6)2-3-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQIDSVLSKFZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902404 | |
| Record name | 3-Oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-34-3 | |
| Record name | Acetoacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Keto-Enol Tautomerism of Acetoacetaldehyde
Abstract
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol derived from an alkene). This guide provides a detailed examination of this phenomenon in acetoacetaldehyde, a classic example of a β-dicarbonyl compound where the enol form is significantly stabilized. This document outlines the structural and electronic factors governing the equilibrium, presents quantitative data on solvent effects, details the experimental protocols used for characterization, and provides visual diagrams to illustrate the core concepts and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deep, technical understanding of tautomeric equilibria.
Introduction to Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2] This process, known as tautomerism, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[1][3] The equilibrium between the two forms is dynamic and can be influenced by several factors, including temperature, pH, and solvent.[2][4]
The most prevalent form of tautomerism is keto-enol tautomerism, which exists between a carbonyl compound (the keto tautomer) and its corresponding vinyl alcohol (the enol tautomer).[1] For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form.[5] This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).[5][6][7] However, in certain structural contexts, such as β-dicarbonyl compounds, the enol form can be significantly stabilized and may even predominate.[1]
This compound: A Case Study in Enol Stabilization
This compound (3-oxobutanal) is a β-ketoaldehyde that serves as a prime example of a system where the enol tautomer is unusually stable. The equilibrium between its keto and enol forms is a delicate balance of competing stability factors.
Structural Forms and Interconversion
The tautomeric equilibrium involves the interconversion between the keto form (3-oxobutanal) and the enol form ((Z)-4-hydroxybut-3-en-2-one). This process is catalyzed by both acids and bases.[1]
-
Acid-Catalyzed Mechanism: Involves protonation of the carbonyl oxygen followed by deprotonation of the α-carbon.[8]
-
Base-Catalyzed Mechanism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom.[1]
The equilibrium between these two forms is represented below.
Caption: Keto-enol tautomeric equilibrium of this compound.
Factors Stabilizing the Enol Tautomer
In contrast to simple aldehydes, the enol form of this compound is significantly stabilized by two key electronic effects:
-
Intramolecular Hydrogen Bonding: The enol form can form a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[7][9] This internal hydrogen bond is a major stabilizing factor.[8]
-
Conjugation: The C=C double bond of the enol is conjugated with the C=O double bond of the carbonyl group. This extended π-system allows for electron delocalization, which provides substantial resonance stabilization.[6][10]
Quantitative Analysis of the Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[8] Polar, protic solvents can disrupt the internal hydrogen bond of the enol and stabilize the keto form through intermolecular hydrogen bonding, thus shifting the equilibrium toward the keto tautomer. Conversely, non-polar solvents do not interfere with the internal hydrogen bonding, favoring the enol form.[4][8]
While specific data for this compound is sparse, extensive studies on the closely related compound, acetoacetic acid, provide a clear illustration of this solvent dependency.
| Compound | Solvent | % Keto Form | % Enol Form | Equilibrium Constant (Keq = [Enol]/[Keto]) |
| Acetoacetic Acid[8] | Carbon Tetrachloride (CCl₄) | 51% | 49% | 0.96 |
| Acetoacetic Acid[8] | Deuterium Oxide (D₂O) | >98% | <2% | <0.02 |
Table 1: Solvent-dependent tautomeric equilibrium data for acetoacetic acid at room temperature, determined by ¹H NMR spectroscopy.[8] This data is representative of the behavior expected for this compound.
Experimental Protocols for Characterization
Several analytical techniques can be employed to study tautomeric equilibria, including UV-Vis spectroscopy, gas electron diffraction, and computational modeling.[3][11][12] However, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for the direct observation and quantification of tautomers in solution.[13][14]
Protocol: ¹H NMR Spectroscopy for Tautomer Quantification
The interconversion between keto and enol tautomers is typically slow on the NMR timescale, allowing for the detection of distinct signals for each species in the ¹H NMR spectrum.[7][13] The relative concentration of each tautomer can be determined by integrating the signals corresponding to unique protons in each form.
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in a given solvent.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound (typically 5-10% w/v) in the deuterated solvent of choice (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate signal integration.
-
The sample temperature should be controlled and recorded, as the equilibrium is temperature-dependent.[13]
-
-
Spectral Analysis & Quantification:
-
Identify the characteristic resonance signals for both the keto and enol tautomers.
-
Keto Form: Look for the signal from the α-protons (CH₂) adjacent to the two carbonyl groups, typically appearing as a singlet around 3.5-3.8 ppm.
-
Enol Form: Identify the vinylic proton (=CH) signal, typically a singlet around 5.0-5.5 ppm. Also, note the highly deshielded enolic hydroxyl proton (-OH) signal, which can appear as a broad singlet far downfield (10-13 ppm) due to strong intramolecular hydrogen bonding.[13]
-
-
Carefully integrate the area of a well-resolved signal unique to the keto form (Aketo) and one unique to the enol form (Aenol). For example, integrate the α-CH₂ signal for the keto form and the vinylic =CH signal for the enol form.
-
Calculate the mole fraction and percentage of each tautomer:
-
% Enol = [Aenol / (Aenol + (Aketo / 2))] * 100
-
(Note: The keto integral is divided by 2 because the CH₂ group has two protons, while the vinylic CH has one.)
-
-
Calculate the equilibrium constant:
-
Keq = [% Enol] / [% Keto]
-
-
References
- 1. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Acetoacetaldehyde from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of acetoacetaldehyde (3-oxobutanal) from the readily available starting material, ethyl acetoacetate. The synthesis addresses the challenge of selectively transforming the ester functional group in the presence of a more reactive ketone by employing a protection-reduction-deprotection strategy. This document provides detailed experimental protocols derived from established chemical literature, quantitative data for key reaction steps, and visual diagrams to illustrate the experimental workflow and chemical transformations.
Synthetic Strategy Overview
The direct conversion of ethyl acetoacetate to this compound is not feasible in a single step due to the high reactivity of the ketone carbonyl group compared to the ester. The most effective strategy involves a three-step sequence:
-
Protection of the Ketone: The ketone in ethyl acetoacetate is selectively protected as a cyclic ketal (an ethylene ketal) to prevent its reduction in the subsequent step. This reaction chemoselectively masks the more electrophilic ketone, leaving the ester group available for modification.[1]
-
Partial Reduction of the Ester: The ester group of the protected intermediate, ethyl 3,3-(ethylenedioxy)butanoate, is reduced to an aldehyde using a sterically hindered reducing agent, Di-isobutylaluminum hydride (DIBAL-H), at low temperatures. These specific conditions are crucial to prevent over-reduction to the primary alcohol.[2][3][4]
-
Deprotection of the Ketal: The ethylene ketal protecting group is removed under acidic aqueous conditions to regenerate the ketone, yielding the final product, this compound.
This sequence is visualized in the workflow diagram below.
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Thermal Rearrangement of Isopropenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal rearrangement of isopropenyl acetate is a significant industrial chemical process. While the topic specifies the formation of acetoacetaldehyde, extensive research of the available scientific literature indicates that the primary and commercially important product of this reaction is, in fact, acetylacetone (2,4-pentanedione). This guide will provide a comprehensive overview of this well-established transformation, including its mechanism, detailed experimental protocols, and quantitative data, addressing the discrepancy in the requested product. There is no significant literature evidence for the formation of this compound via this thermal rearrangement.
Reaction Overview and Mechanism
The thermal rearrangement of isopropenyl acetate to acetylacetone is a classic example of a pericyclic reaction, specifically a[1][1]-sigmatropic rearrangement, analogous to the Claisen rearrangement. The reaction proceeds through a cyclic transition state, leading to the isomerization of the enol acetate.
Upon heating, isopropenyl acetate undergoes an intramolecular rearrangement to form acetylacetone. This process is typically carried out in the gas phase at elevated temperatures.[1][2] The generally accepted mechanism involves the formation of a six-membered cyclic transition state.
Caption: Reaction mechanism for the thermal rearrangement of isopropenyl acetate.
Quantitative Data
The thermal rearrangement of isopropenyl acetate to acetylacetone has been optimized under various conditions. The following tables summarize key quantitative data from different sources.
Table 1: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Temperature Range | 300-600 °C | [3][4] |
| Catalyst | None (thermal) or metal catalysts (e.g., molybdenum) | [1] |
| Pressure | Atmospheric | [5] |
| Conversion (single pass) | 53% | [4] |
| Selectivity | 86% | [4] |
| Overall Yield | ~45% | [1][4] |
Table 2: Two-Stage Temperature Controlled Process
A patented method utilizes a segmented temperature control to improve both yield and selectivity.[3]
| Stage | Temperature Range | Purpose |
| Preheating Section | 400-515 °C | Initial heating of the reactant vapor. |
| Reaction Section | 480-530 °C | Isomerization to acetylacetone. |
This method aims to balance a high conversion rate with minimized side reactions and cracking that can occur at higher, single-stage temperatures.[3]
Experimental Protocols
Below are generalized experimental protocols based on descriptions from industrial processes and patents.
General Laboratory Scale Gas-Phase Rearrangement
Objective: To demonstrate the thermal rearrangement of isopropenyl acetate to acetylacetone.
Materials:
-
Isopropenyl acetate (reagent grade)
-
Packed tube furnace
-
Quartz or stainless steel reaction tube (e.g., V2A steel)[5]
-
Inert packing material for the tube (e.g., quartz chips)
-
Syringe pump for liquid feed
-
Nitrogen or argon source for inert carrier gas
-
Condenser and collection flask (cooled in an ice bath)
-
Distillation apparatus for purification
Procedure:
-
Apparatus Setup:
-
Assemble the tube furnace with the reaction tube packed with an inert material.
-
Connect the syringe pump to the inlet of the reaction tube. A preheating zone should be established to ensure the isopropenyl acetate is vaporized before entering the main reaction zone.
-
Connect the outlet of the reaction tube to a condenser, followed by a collection flask cooled in an ice bath.
-
Establish a slow flow of an inert carrier gas (e.g., nitrogen) through the system.
-
-
Reaction:
-
Heat the furnace to the desired reaction temperature (e.g., 520 °C).[5]
-
Once the temperature is stable, begin feeding the isopropenyl acetate vapor into the reaction tube using the syringe pump.
-
The hot reaction gases exiting the furnace are quenched and condensed.[5]
-
Gaseous byproducts (such as carbon monoxide, carbon dioxide, methane, and ketene) are vented from the collection system.[5]
-
-
Workup and Purification:
-
The collected condensate is purified by fractional distillation.[5]
-
Collect the fraction corresponding to the boiling point of acetylacetone (140.4 °C).
-
Continuous Process with Catalyst (Industrial Example)
A continuous process for producing acetylacetone has been described using a lead tetraalkyl catalyst.[4]
Objective: To continuously produce acetylacetone with improved conversion and yield.
Materials:
-
Isopropenyl acetate
-
Lead tetraethyl or lead tetramethyl
-
Evaporator
-
Reactor (e.g., chromium/iron or nickel/chromium pipe)[4]
-
Cooler and condenser
-
Distillation column
Procedure:
-
Reaction Setup:
-
Isopropenyl acetate is continuously fed into an evaporator.
-
A small amount of lead tetraalkyl catalyst is introduced into the vapor stream.
-
The vaporous mixture is passed through a reactor heated to 300-600 °C.[4]
-
-
Product Collection:
-
The reaction vapors are cooled, condensed, and collected.[4]
-
-
Purification and Recycling:
-
The condensate is fed into a distillation column.
-
Pure acetylacetone is obtained as a product.
-
Unconverted isopropenyl acetate is recycled back into the evaporator.[4]
-
Example Data from a Continuous Process:
| Parameter | Value |
| Isopropenyl Acetate Conversion | 87.4% |
| Yield (based on converted reactant) | 82% |
| Yield (based on reactant used) | 71.7% |
Data from a specific example in a US patent.[4]
Experimental Workflow
The following diagram illustrates a general workflow for the lab-scale thermal rearrangement of isopropenyl acetate.
Caption: General experimental workflow for thermal rearrangement.
Conclusion
The thermal rearrangement of isopropenyl acetate is a powerful method for the synthesis of acetylacetone, a valuable chemical intermediate. The reaction proceeds via a[1][1]-sigmatropic rearrangement at high temperatures. While the initial query concerned the formation of this compound, the scientific literature overwhelmingly supports the formation of acetylacetone as the primary product. The process can be carried out thermally or with the aid of catalysts, and continuous processes have been developed to optimize yield and efficiency for industrial-scale production. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of chemical and pharmaceutical development.
References
- 1. Biosynthesis of acetylacetone inspired by its biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isopropenyl acetate - Wikipedia [en.wikipedia.org]
- 3. CN101514152A - Preparation of acetylacetone by converting isopropenyl acetate by segmented temperature control method - Google Patents [patents.google.com]
- 4. US3794686A - Process for continuously producing acetylacetone - Google Patents [patents.google.com]
- 5. Acetylacetone synthesis - chemicalbook [chemicalbook.com]
Stability of Acetoacetaldehyde in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetaldehyde (3-oxobutanal), a reactive β-dicarbonyl compound, plays a significant role as an intermediate in both chemical synthesis and biological processes. Its stability in aqueous solutions is a critical parameter for researchers in various fields, including drug development, where understanding the degradation pathways and kinetics of reactive metabolites is paramount. This technical guide provides a comprehensive overview of the stability of this compound in aqueous environments, focusing on the key chemical equilibria—keto-enol tautomerism and hydration—as well as potential degradation pathways. Detailed experimental protocols for characterizing these phenomena are provided, and quantitative data, including estimates derived from analogous compounds, are summarized for practical application.
Introduction
This compound is a molecule of interest due to its dual carbonyl functionality, which imparts high reactivity. In aqueous media, it exists in a complex equilibrium involving its keto and enol tautomers, as well as hydrated forms. The relative populations of these species are influenced by factors such as pH and temperature, which in turn dictate the overall stability and reactivity profile of the compound. A thorough understanding of these dynamics is essential for predicting its fate in physiological systems and for developing stable formulations in pharmaceutical applications.
Chemical Equilibria in Aqueous Solution
The stability of this compound in water is primarily governed by two reversible processes: keto-enol tautomerism and hydration of the carbonyl groups.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of the keto and enol forms. In aqueous solutions, the more polar keto form is generally favored.[1] The presence of the second carbonyl group, however, can stabilize the enol form through intramolecular hydrogen bonding and conjugation.
Hydration
Both the aldehyde and ketone carbonyl groups of this compound can undergo hydration in aqueous solution to form gem-diols. Generally, the aldehyde carbonyl is more susceptible to hydration than the ketone carbonyl.[2] This equilibrium is also influenced by pH.
Quantitative Data on Stability
Direct experimental data for the equilibrium constants of this compound in aqueous solution is scarce in the literature. However, by comparing with acetaldehyde and other β-dicarbonyl compounds, we can estimate these values.
Table 1: Estimated Equilibrium Constants for this compound in Aqueous Solution at 25°C
| Equilibrium | Constant | Estimated Value | Reference / Basis for Estimation |
| Keto-Enol Tautomerism | KT = [Enol]/[Keto] | 0.03 - 0.2 | Based on data for other β-dicarbonyls in polar solvents.[1] |
| Hydration (Aldehyde) | Khyd = [Hydrate]/[Keto] | 0.5 - 1.5 | Estimated from data for acetaldehyde and other aldehydes.[2] |
Factors Influencing Stability
pH
The stability of this compound is significantly pH-dependent. Both acidic and basic conditions can catalyze degradation reactions. The hydrated form (gem-diol) is generally more stable at neutral pH. Extreme pH values can lead to various degradation pathways, including aldol-type condensation reactions.[3][4][5]
Temperature
As with most chemical reactions, an increase in temperature will increase the rate of degradation of this compound.
Potential Degradation Pathways
In addition to the reversible equilibria, this compound can undergo irreversible degradation in aqueous solutions.
-
Intramolecular Aldol Condensation: The presence of two carbonyl groups allows for the possibility of an intramolecular aldol reaction, which could lead to the formation of cyclic products. This is particularly favorable if a five- or six-membered ring can be formed.[6][7]
-
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air over prolonged periods.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acid or base.
Experimental Protocols
To assess the stability of this compound in aqueous solutions, a combination of spectroscopic and chromatographic techniques is recommended.
General Experimental Workflow
Synthesis and Purification of this compound
Given its reactivity, this compound is often prepared fresh for stability studies. A common synthetic route involves the hydrolysis of its acetal precursor.
Materials:
-
This compound diethyl acetal
-
Dilute hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Stir this compound diethyl acetal with dilute hydrochloric acid at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature to yield this compound.
-
Use the freshly prepared compound immediately for stability studies.
¹H NMR Spectroscopy for Tautomer and Hydrate Quantification
¹H NMR spectroscopy is a powerful tool for simultaneously observing and quantifying the different forms of this compound in solution.
Protocol:
-
Prepare a stock solution of freshly synthesized this compound in a suitable deuterated solvent (e.g., D₂O).
-
Prepare NMR samples by diluting the stock solution in buffered D₂O solutions of varying pH.
-
Acquire ¹H NMR spectra at a controlled temperature (e.g., 25°C).
-
Identify the characteristic signals for the keto, enol, and hydrated forms.
-
Integrate the signals corresponding to each species to determine their relative concentrations.
-
Calculate the equilibrium constants (KT and Khyd) from the integrated signal areas.
UV-Vis Spectrophotometry for Monitoring Degradation
The carbonyl group of the keto form of this compound has a characteristic n→π* absorption in the UV region (around 270-300 nm). The disappearance of this peak over time can be used to monitor its degradation.
Protocol:
-
Prepare a dilute aqueous solution of this compound in a buffer of the desired pH.
-
Record the initial UV-Vis spectrum.
-
Incubate the solution at a constant temperature.
-
Record UV-Vis spectra at regular time intervals.
-
Monitor the decrease in absorbance at the λmax of the carbonyl group.
-
The rate of degradation can be determined by plotting the absorbance versus time.
Conclusion
The stability of this compound in aqueous solutions is a complex interplay of keto-enol tautomerism, hydration, and various degradation pathways. While specific quantitative data for this compound remains an area for further research, a robust understanding of its behavior can be achieved by applying the principles governing β-dicarbonyl compounds and by employing the experimental protocols outlined in this guide. For professionals in drug development and other scientific disciplines, this knowledge is crucial for predicting the fate and ensuring the stability of systems involving this reactive intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Reversible Hydration of Carbonyl Compounds in Aqueous Solution. Part I, The Keto/Gem‐diol Equilibrium | Semantic Scholar [semanticscholar.org]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Early Discovery and Historical Synthesis of Acetoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetaldehyde (3-oxobutanal), a reactive β-ketoaldehyde, represents a significant structural motif in organic chemistry and biochemistry. Its historical discovery and the development of its synthesis are intrinsically linked to the foundational advancements in synthetic organic chemistry during the 19th century. This technical guide provides a comprehensive overview of the early discoveries, key scientific figures, and the evolution of synthetic methodologies leading to this compound, with a focus on the detailed experimental protocols and quantitative data from the era.
Early Discovery and Key Contributors
The journey to understanding and synthesizing this compound began not with the aldehyde itself, but with its more stable ester precursor, ethyl acetoacetate. The mid-19th century saw pivotal discoveries in ester chemistry that laid the groundwork for the eventual isolation of this compound.
In 1863, the German chemist Johann Georg Anton Geuther made a seminal observation while studying the reaction of sodium with ethyl acetate. He noted the liberation of hydrogen gas and the formation of a sodium salt. Upon acidification, this salt yielded a new compound he termed "ethyl diacetic acid."
A few years later, in 1866, the English chemists Edward Frankland and Baldwin Francis Duppa independently confirmed Geuther's findings. They proposed the ketonic structure for this new compound, renaming it "acetoacetic ester" (ethyl acetoacetate), and also reported the formation of mono- and disodium derivatives. These discoveries were foundational for the development of the acetoacetic ester synthesis, a powerful method for creating substituted ketones.
While the synthesis of ethyl acetoacetate became well-established through the work of these pioneers and later refined by Ludwig Claisen who identified sodium ethoxide as a more effective base in what is now known as the Claisen condensation, the isolation of the parent aldehyde, this compound, proved more challenging due to its inherent instability.
The direct involvement of John Norman Collie , a prominent chemist at University College London, in the initial discovery of this compound is not clearly documented in readily available historical records. His extensive work focused more on the chemistry of dehydracetic acid, pyrones, and the concept of the "multiple ketene group," which did, however, contribute to a deeper understanding of the reactivity of β-dicarbonyl compounds.[1][2]
Historical Synthesis of this compound
The primary historical route to this compound involved the careful hydrolysis of its more stable precursor, ethyl acetoacetate. The challenge lay in controlling the reaction to favor the formation of the aldehyde without leading to further decomposition or side reactions.
The Claisen Condensation: Synthesis of the Precursor
The cornerstone of early this compound synthesis was the Claisen condensation of ethyl acetate to form ethyl acetoacetate. This reaction exploits the acidity of the α-protons of an ester to create a new carbon-carbon bond.
Reaction Pathway:
Hydrolysis of Ethyl Acetoacetate to this compound
Once ethyl acetoacetate was obtained, the subsequent step involved its hydrolysis to yield this compound. This process required careful control of reaction conditions to prevent the competing reaction of decarboxylation to acetone. Early methods often involved the formation of a derivative, such as an acetal, which could be more readily hydrolyzed to the desired aldehyde.
A common historical approach involved the formation of the diethyl acetal of this compound, followed by acidic hydrolysis.
Reaction Pathway:
Experimental Protocols
Detailed experimental protocols from the 19th century are often less precise than modern standards. However, based on the chemical principles understood at the time, a representative historical procedure can be reconstructed.
Protocol 1: Synthesis of Ethyl Acetoacetate (adapted from Claisen's work)
Materials:
-
Ethyl acetate (anhydrous)
-
Sodium metal
-
Ethanol (absolute)
-
Sulfuric acid (dilute)
-
Diethyl ether
-
Calcium chloride (anhydrous)
Procedure:
-
Preparation of Sodium Ethoxide: In a flask fitted with a reflux condenser, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be cooled as needed.
-
Condensation: To the freshly prepared sodium ethoxide solution, slowly add anhydrous ethyl acetate. The mixture is then heated under reflux for several hours.
-
Work-up: After cooling, the reaction mixture is neutralized with dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous calcium chloride. The ether is removed by distillation, and the remaining crude ethyl acetoacetate is purified by fractional distillation under reduced pressure.
Protocol 2: Preparation of this compound Diethyl Acetal (Historical Method)
Materials:
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Anhydrous calcium chloride
-
Acetaldehyde (for initiation, if necessary)
Procedure:
-
A mixture of ethyl acetoacetate and absolute ethanol is treated with a dehydrating agent, such as anhydrous calcium chloride.
-
The reaction to form the acetal is often slow and may require prolonged standing or gentle warming.
-
The resulting acetaldehyde diethyl acetal is then isolated by filtration to remove the calcium chloride, followed by fractional distillation.
Protocol 3: Hydrolysis of this compound Diethyl Acetal
Materials:
-
This compound diethyl acetal
-
Dilute mineral acid (e.g., sulfuric acid or hydrochloric acid)
Procedure:
-
The acetaldehyde diethyl acetal is carefully treated with a dilute aqueous solution of a mineral acid.
-
The hydrolysis is typically carried out at a low temperature to minimize side reactions and polymerization of the resulting this compound.
-
The this compound is then immediately extracted into a suitable solvent or used in situ for subsequent reactions due to its instability.
Quantitative Data
Historical quantitative data is often sparse and may vary between different reports. The following table summarizes some of the known physical properties of this compound from both historical and modern sources for comparison.
| Property | Historical Value (Source) | Modern Value (Source) |
| Molecular Formula | C₄H₆O₂ | C₄H₆O₂[3] |
| Molecular Weight | - | 86.09 g/mol [3] |
| Boiling Point | - | 30 °C at 24 Torr[4] |
| Density | - | 0.916 g/cm³[4] |
Conclusion
The early history of this compound is a testament to the ingenuity and perseverance of 19th-century chemists. While the direct discovery of this compound is not as clearly chronicled as that of its ester, the foundational work on the Claisen condensation by Geuther, Frankland, and Duppa provided the essential synthetic pathway. The subsequent development of controlled hydrolysis methods, often proceeding through more stable intermediates like acetals, allowed for the generation and study of this reactive and important β-ketoaldehyde. This historical journey highlights the critical interplay between the discovery of new reactions and the ability to isolate and characterize novel chemical entities, a theme that continues to drive chemical innovation today.
References
Acetoacetaldehyde as a Metabolite in Biological Systems: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetoacetaldehyde (3-oxobutanal) is a dicarbonyl compound of interest due to its reactive nature. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its role as a metabolite in biological systems. Unlike its structural relatives, acetaldehyde and the ketone body acetoacetate, this compound is not a well-characterized intermediate in established metabolic pathways. This technical guide provides a thorough overview of the currently available information on this compound, highlights the existing knowledge gaps, and offers context by detailing the well-understood metabolism of the related compound, acetoacetate. Due to the scarcity of research, this paper also presents hypothetical metabolic pathways for this compound and outlines the types of experimental protocols that would be necessary to elucidate its biological role.
Introduction to this compound
This compound, with the chemical formula C₄H₆O₂, is a molecule containing both an aldehyde and a ketone functional group, making it a highly reactive dicarbonyl compound.[1][2] Its reactivity suggests a potential for various chemical interactions within a biological milieu, yet its presence and metabolic fate in organisms remain largely unexplored.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 3-oxobutanal |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| CAS Number | 625-34-3 |
| Synonyms | Acetylacetaldehyde, 3-oxobutyraldehyde, Formylacetone |
Source: PubChem CID 4686860[3]
The high reactivity of this compound, attributed to its two carbonyl groups, makes it a versatile building block in organic synthesis but also contributes to its instability.[1] This inherent instability may be a contributing factor to why it does not accumulate to detectable levels in biological systems and has not been identified as a stable intermediate in major metabolic pathways.
The Well-Characterized Metabolism of Acetoacetate: A Point of Comparison
In stark contrast to the lack of information on this compound, the metabolism of the ketone body acetoacetate is extensively documented. During periods of fasting, low-carbohydrate diets, or in untreated type 1 diabetes, fatty acid oxidation in the liver produces acetyl-CoA, which is then used to synthesize ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone.[4][5][6][7]
Acetoacetate is the initial ketone body produced, from which the others are derived.[6][8] It serves as a crucial energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, when glucose availability is limited.[4][9] The liver, while being the site of ketogenesis, lacks the necessary enzyme to utilize ketone bodies for its own energy needs.[4]
Acetoacetate Metabolism Pathway
The metabolic pathway of acetoacetate is a fundamental component of human physiology. The following diagram illustrates the key steps in its synthesis and utilization.
References
- 1. This compound | 625-34-3 | Benchchem [benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. This compound | C4H6O2 | CID 4686860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ketone bodies - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. perfectketo.com [perfectketo.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. ketone.com [ketone.com]
- 9. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Reaction Mechanisms of Acetoacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core reaction mechanisms of acetoacetaldehyde, drawing from theoretical and computational chemistry studies. While direct comprehensive theoretical studies on this compound are limited, this guide synthesizes findings from closely related molecules, such as substituted acetaldehydes and acetylacetone, to provide a robust understanding of its likely reactive behavior. The focus is on keto-enol tautomerism and potential thermal decomposition pathways, critical for understanding its stability, reactivity, and role in various chemical processes.
Keto-Enol Tautomerism
This compound exists in equilibrium between its keto and enol tautomers. The intramolecular hydrogen bond in the enol form plays a significant role in the energetics of this equilibrium. Theoretical studies on α-substituted acetaldehydes provide valuable insights into the thermodynamic and kinetic parameters of this tautomerization.
Data Presentation: Tautomerization Energetics
The following table summarizes the calculated activation energies and relative stabilities for the keto-enol tautomerism of various α-substituted acetaldehydes, which serve as a model for this compound (where X = COCH₃, approximated here by analogous substituents).
| Substituent (X) | Keto Tautomer | Enol Tautomer | Activation Energy (kcal/mol) | Enol Stability Relative to Keto (kcal/mol) | Computational Method | Reference |
| H | CH₃CHO | CH₂=CHOH | 64.5 | 11.8 | G2 | [1] |
| CH₃ | CH₃CH₂CHO | CH₃CH=CHOH | 63.8 | 9.7 | G2 | [1] |
| F | FCH₂CHO | FCH=CHOH | 65.3 | 12.1 | G2 | [1] |
| Cl | ClCH₂CHO | ClCH=CHOH | 62.4 | 10.4 | G2 | [1] |
| CN | NCCH₂CHO | NCCH=CHOH | 58.0 | 5.6 | G2 | [1] |
| OH | HOCH₂CHO | HOCH=CHOH | 63.3 | 10.2 | G2 | [1] |
| NH₂ | H₂NCH₂CHO | H₂NCH=CHOH | 61.8 | 9.6 | G2 | [1] |
| BH₂ | H₂BCH₂CHO | H₂BCH=CHOH | 42.2 | 2.9 | G2 | [1] |
Note: The data above is for α-substituted acetaldehydes and serves as an approximation for the behavior of this compound.
Signaling Pathways and Logical Relationships
The keto-enol tautomerization of this compound can be visualized as a direct interconversion between the two forms via a transition state.
References
Methodological & Application
Application Notes and Protocols for the In Situ Generation of Acetoacetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetoacetaldehyde (3-oxobutanal) is a highly reactive β-ketoaldehyde that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a ketone, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and other complex organic molecules. However, its high reactivity and propensity for self-condensation and polymerization make it unstable and difficult to isolate and store in its pure form. Consequently, the in situ generation of this compound from a stable precursor immediately before its use in a subsequent reaction is a highly desirable and practical approach.
This document provides a detailed protocol for the in situ generation of this compound via the acid-catalyzed hydrolysis of its stable precursor, this compound dimethyl acetal (3,3-dimethoxybutanal). This method allows for the controlled release of the reactive aldehyde in the reaction medium, minimizing degradation and side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound Dimethyl Acetal (Precursor)
While this compound dimethyl acetal may be commercially available, a synthesis route starting from acetaldehyde and methanol in the presence of an acid catalyst can be employed. The following is a general procedure adapted from the synthesis of similar acetals.
Materials:
-
Acetaldehyde
-
Methanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), anhydrous HCl, or a strongly acidic ion-exchange resin)
-
Dehydrating agent (e.g., anhydrous calcium chloride or molecular sieves)
-
Anhydrous potassium carbonate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol and a catalytic amount of the acid catalyst.
-
Cool the flask in an ice bath.
-
Slowly add freshly distilled acetaldehyde to the cooled methanol solution with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by GC or TLC).
-
Neutralize the acid catalyst by adding anhydrous potassium carbonate and stir for 30 minutes.
-
Filter the mixture to remove the solids.
-
Remove the excess methanol under reduced pressure.
-
The residue is then partitioned between water and diethyl ether. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound dimethyl acetal.
Protocol 2: In Situ Generation of this compound via Hydrolysis of this compound Dimethyl Acetal
This protocol describes the controlled acid-catalyzed hydrolysis of this compound dimethyl acetal to generate this compound directly in the reaction medium for a subsequent reaction.
Materials:
-
This compound dimethyl acetal (precursor)
-
Solvent (e.g., THF, acetone, water, or a mixture)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), dilute aqueous HCl, or an acidic resin like Amberlyst-15)
-
Water
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate for the subsequent reaction in the chosen solvent.
-
Add the desired amount of this compound dimethyl acetal to the solution.
-
To initiate the in situ generation, add a catalytic amount of the acid catalyst and a stoichiometric amount or an excess of water.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to gentle heating) to facilitate the hydrolysis of the acetal and the subsequent reaction with the substrate.
-
The progress of the reaction can be monitored by suitable analytical techniques such as TLC, GC, or LC-MS to observe the consumption of the starting materials and the formation of the desired product.
-
Upon completion, the reaction is worked up according to the requirements of the final product. Typically, this involves quenching the acid catalyst with a mild base (e.g., sodium bicarbonate solution), followed by extraction and purification.
Data Presentation
The following table summarizes the key reaction parameters for the in situ generation of this compound via acid-catalyzed hydrolysis of its dimethyl acetal. The optimal conditions may vary depending on the specific substrate and desired reaction outcome.
| Parameter | Typical Range/Value | Notes |
| Precursor Concentration | 0.1 - 1.0 M | The concentration should be optimized based on the kinetics of the subsequent reaction. |
| Acid Catalyst | p-TsOH, aq. HCl, H2SO4, Amberlyst-15 | The choice of catalyst depends on the acid sensitivity of the other reactants. Solid acid catalysts like Amberlyst-15 can simplify purification. |
| Catalyst Loading | 0.01 - 0.2 equivalents | A catalytic amount is usually sufficient. Higher loadings can accelerate hydrolysis but may also promote side reactions. |
| Solvent | THF/Water, Acetone/Water, Dioxane/Water | A mixture of an organic solvent and water is typically used to ensure the solubility of all components and to provide the water required for hydrolysis.[1] |
| Temperature | 25 °C - 60 °C | Mild heating can accelerate the rate of hydrolysis. The temperature should be chosen to be compatible with the stability of the reactants and products. |
| Reaction Time | 1 - 24 hours | The time required for complete hydrolysis and subsequent reaction will depend on the specific conditions and should be monitored analytically. |
Mandatory Visualization
Reaction Pathway and Experimental Workflow
Caption: Workflow for the synthesis of the precursor and subsequent in situ generation of this compound for reaction.
References
Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Acetoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the synthesis of 1,4-dihydropyridines (DHPs) and pyridines.[1][2] These scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous biologically active compounds, including the nifedipine class of L-type calcium channel blockers used in the management of hypertension.[1][3] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[4][5] This application note details the use of acetoacetaldehyde, a 1,3-dicarbonyl compound, as a key reactant in this synthesis, providing protocols and outlining its potential in generating diverse pyridine derivatives for drug discovery and development.
Reaction Principle and Mechanism
The Hantzsch synthesis proceeds through a cascade of reactions, primarily involving a Knoevenagel condensation and a Michael addition, followed by cyclization and dehydration. When utilizing this compound as the β-dicarbonyl component, the reaction mechanism can be depicted as follows:
-
Knoevenagel Condensation: An aldehyde reacts with one equivalent of this compound to form an α,β-unsaturated dicarbonyl compound.
-
Enamine Formation: A second equivalent of this compound reacts with an ammonia source (e.g., ammonium acetate) to form a β-enamino-aldehyde.
-
Michael Addition and Cyclization: The enamine intermediate acts as a nucleophile and attacks the α,β-unsaturated dicarbonyl compound via a Michael addition. Subsequent intramolecular condensation and dehydration lead to the formation of a 1,4-dihydropyridine ring.[4]
-
Aromatization: The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine derivative, which is often the thermodynamically favored product due to the formation of a stable aromatic ring.[1]
Experimental Protocols
While specific experimental data for the use of this compound in Hantzsch synthesis is not extensively documented in the reviewed literature, a general protocol can be adapted from standard Hantzsch reaction conditions. The following are representative protocols for performing the Hantzsch synthesis. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Conventional Thermal Synthesis of 3,5-diacetyl-1,4-dihydropyridines
This protocol describes a typical procedure for the synthesis of 1,4-dihydropyridines using a generic aldehyde and this compound under conventional heating.
Materials:
-
Aldehyde (1.0 eq.)
-
This compound (2.0 eq.)
-
Ammonium acetate (1.2 eq.)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 equivalent), this compound (2.0 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 3,5-diacetyl-1,4-dihydropyridines
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
-
Aldehyde (1.0 eq.)
-
This compound (2.0 eq.)
-
Ammonium acetate (1.5 eq.)
-
Ethanol
-
Microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the aldehyde (1.0 equivalent), this compound (2.0 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 100-120 °C for 5-15 minutes). Optimization of conditions is recommended.
-
After the reaction, cool the vial to room temperature, which may cause the product to precipitate.
-
Isolate the product by filtration, washing with cold ethanol.
-
Further purification can be achieved by recrystallization.
Quantitative Data
The yield and reaction time of the Hantzsch synthesis are highly dependent on the specific substrates, catalyst, and reaction conditions employed. The following table provides a summary of representative yields and reaction times for the Hantzsch synthesis using various aldehydes with a β-ketoester (ethyl acetoacetate) as a proxy for this compound, under different catalytic conditions.
| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | NH₄HCO₃ | None | 3 h | Not specified | [6] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | 1 h | 92 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | 1.5 h | 95 | [4] |
| Formaldehyde | Ethyl acetoacetate | Aqueous ammonia | Ethanol | 30 min (reflux) | 75-90 | [7] |
| Various aromatic aldehydes | Ethyl/methyl acetoacetate | Ammonium carbonate | Glycine-HCl buffer | 15-40 min | 75-98 | [8] |
| 4-Acetamidobenzaldehyde | Ethyl acetoacetate | Urea | Microwave | 2 h | 31 | [9] |
Visualizations
Hantzsch Pyridine Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism of the Hantzsch pyridine synthesis.
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and characterization of pyridine derivatives via the Hantzsch reaction.
Caption: A typical experimental workflow for Hantzsch synthesis.
Applications in Drug Development
The Hantzsch synthesis provides a straightforward and efficient route to a wide array of substituted pyridines and dihydropyridines. The ability to vary the aldehyde, and in this case, utilize this compound as the β-dicarbonyl component, allows for the generation of diverse chemical libraries for high-throughput screening. The resulting 3,5-diacetyl-1,4-dihydropyridine scaffold is a valuable starting point for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents with potential applications in areas such as:
-
Cardiovascular Diseases: As analogues of existing calcium channel blockers.[1]
-
Oncology: Certain dihydropyridine derivatives have shown potential as multidrug resistance reversal agents.[8]
-
Neurodegenerative Disorders: Dihydropyridines have been investigated for their neuroprotective properties.
Conclusion
The use of this compound in the Hantzsch pyridine synthesis offers a direct route to 3,5-diacetyl-substituted 1,4-dihydropyridines and their corresponding pyridine derivatives. This application note provides a foundational understanding of the reaction mechanism and general experimental protocols. While specific quantitative data for this compound as a reactant is limited in the available literature, the provided information serves as a valuable guide for researchers to explore this versatile reaction in their synthetic endeavors, particularly in the context of medicinal chemistry and drug discovery. The adaptability of the Hantzsch synthesis continues to make it a relevant and powerful tool in modern organic chemistry.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. scribd.com [scribd.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. pH effects in the acetaldehyde–ammonia reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Role of Acetoacetaldehyde and its Surrogates in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of the acetoacetyl synthon, derived from acetoacetaldehyde and its more stable surrogates, in the construction of key heterocyclic scaffolds. While this compound is a highly reactive 1,3-dicarbonyl compound, its inherent instability and propensity for self-condensation often limit its direct application in synthesis.[1] Consequently, researchers commonly employ more stable and manageable precursors, such as ethyl acetoacetate and protected forms like This compound dimethyl acetal , to access the versatile reactivity of the acetoacetyl group.[1]
These notes focus on foundational multi-component reactions that are cornerstones of medicinal chemistry, providing detailed protocols, quantitative data, and mechanistic diagrams to aid in the design and execution of synthetic strategies for drug discovery and development.
Application Note 1: Hantzsch Pyridine Synthesis
Introduction and Significance
The Hantzsch pyridine synthesis is a robust and widely utilized multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and pyridines. First reported in 1881, this reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (commonly ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[1] The resulting 1,4-DHP scaffold is of immense pharmacological importance, forming the core structure of several L-type calcium channel blockers used in the treatment of hypertension and cardiovascular diseases, including well-known drugs like nifedipine and amlodipine. The subsequent oxidation of the 1,4-DHP ring provides access to the corresponding aromatic pyridine core, another privileged scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol is a representative example of the Hantzsch synthesis.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (15 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).
-
Add ethanol (15 mL) to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 3-4 hours.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure, pale-yellow crystals.
-
Dry the product under vacuum. Expected yield: 75-85%.
Data Presentation: Hantzsch Pyridine Synthesis Yields
The following table summarizes yields for the Hantzsch synthesis using various aldehydes and catalysts, demonstrating the versatility of the reaction.
| Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | None (Thermal) | Ethanol | 4 | 82 | (Conventional) |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Iodine (10 mol%) | Solvent-free | 0.5 | 95 | Synlett, 2005 , 1133 |
| 3-Chlorobenzaldehyde | Methyl acetoacetate | TMSCl (20 mol%) | Solvent-free | 1 | 92 | Catal. Commun., 2007 , 8, 1859 |
| Formaldehyde | Ethyl acetoacetate | None (Thermal) | Ethanol | 5 | 70 | (Classical) |
| Cyclohexanecarboxaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | Dichloromethane | 12 | 88 | Tetrahedron Lett., 1997 , 38, 3251 |
Visualization: Hantzsch Synthesis Mechanism
The mechanism involves the initial formation of two key intermediates: an enamine from ethyl acetoacetate and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product). These intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.
Application Note 2: Biginelli Reaction for Dihydropyrimidinone Synthesis
Introduction and Significance
The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation between an aldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and urea (or thiourea).[1] This powerful multi-component reaction, first reported in 1891, produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1] The reaction's operational simplicity and the biological relevance of its products make it a highly valuable tool in combinatorial chemistry and drug discovery programs.
Experimental Protocol: Synthesis of Monastrol
This protocol describes the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor, via the Biginelli reaction.
Materials:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
Concentrated HCl (0.2 mL)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (12 mmol).
-
Add ethanol (10 mL) followed by the catalytic amount of concentrated HCl (0.2 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 12-18 hours, with stirring.
-
Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture in an ice bath. A precipitate will form.
-
Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from ethanol to obtain pure Monastrol. Expected yield: 65-75%.
Data Presentation: Biginelli Reaction Yields
The table below illustrates the scope of the Biginelli reaction with different substrates and catalytic systems.
| Aldehyde | β-Dicarbonyl | N-Source | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | 18 | 45 | (Classical) |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | 4 | 92 | J. Org. Chem., 2000 , 65, 3864 |
| Vanillin | Ethyl acetoacetate | Thiourea | InCl₃ | 2 | 90 | J. Org. Chem., 2000 , 65, 6270 |
| 2-Naphthaldehyde | Acetylacetone | Urea | LiClO₄ | 6 | 89 | Synlett, 2001 , 1123 |
| Furfural | Ethyl acetoacetate | Urea | p-TSA | 5 | 85 | Synth. Commun., 2003 , 33, 3831 |
Visualization: Biginelli Reaction Mechanism
The reaction mechanism is believed to proceed through an initial rate-limiting condensation between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the ketoester enolate and subsequent cyclization via condensation to yield the DHPM.
Application Note 3: Paal-Knorr Pyrrole Synthesis
Introduction and Significance
The Paal-Knorr synthesis is a fundamental and straightforward method for constructing substituted pyrroles, furans, and thiophenes.[2] The pyrrole synthesis variant involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[3][4] The pyrrole ring is a core component of numerous natural products (e.g., heme, chlorophyll) and pharmaceuticals, exhibiting a wide array of biological activities. The Paal-Knorr reaction provides direct access to this important scaffold from readily available dicarbonyl precursors. While this compound is a 1,3-dicarbonyl, its derivatives can be used to construct the necessary 1,4-dicarbonyl precursors for this synthesis, thus linking it to this important transformation. Studies on related 4-oxoaldehydes show they cyclize rapidly to form pyrroles, highlighting the utility of this class of compounds.[5]
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol demonstrates the synthesis of an N-substituted pyrrole from a 1,4-diketone.
Materials:
-
Acetone (2,5-hexanedione) (1.14 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve acetone (10 mmol) and aniline (10 mmol) in glacial acetic acid (10 mL).
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux (approximately 118 °C) for 1 hour.
-
Monitor the reaction by TLC (Eluent: 9:1 Hexane/Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary. Expected yield: 85-95%.
Data Presentation: Paal-Knorr Pyrrole Synthesis Yields
The table below shows examples of the Paal-Knorr synthesis with different dicarbonyls and amines.
| 1,4-Dicarbonyl | Amine/Ammonia Source | Conditions | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione | Ammonium Carbonate | Water, 100 °C | 2 | 88 | J. Org. Chem., 2007 , 72, 5419 |
| 2,5-Hexanedione | Benzylamine | p-TSA, Toluene, reflux | 3 | 91 | Synthesis, 2004 , 12, 1929 |
| 1,4-Diphenyl-1,4-butanedione | Aniline | Acetic acid, reflux | 1 | 95 | (Classical) |
| 3,4-Dimethyl-2,5-hexanedione | Ammonium Acetate | Ethanol, reflux | 4 | 75 | (Typical) |
| 4-Oxohexanal | Methylamine | Phosphate Buffer (pH 7.4) | 0.5 | >90 | Chem. Res. Toxicol., 1995 , 8, 234 |
Visualization: Paal-Knorr Pyrrole Synthesis Mechanism
The mechanism involves the initial formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate which then undergoes dehydration to form the aromatic pyrrole ring.
References
Application Notes and Protocols for the Synthesis of Pyrimidines via the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of dihydropyrimidinones through the Biginelli reaction. While the core request specified the use of acetoacetaldehyde, a comprehensive literature search revealed a scarcity of specific protocols and quantitative data for this particular β-dicarbonyl compound. Therefore, this document provides a detailed protocol using the closely related and well-documented reactant, ethyl acetoacetate, as a representative example. A special section is dedicated to considerations for adapting this protocol for this compound.
Introduction
The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that provides a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[1][2][3] This multicomponent reaction, first reported by Italian chemist Pietro Biginelli in 1893, involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea).[4] The resulting dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] Notably, DHPMs are integral components of several calcium channel blockers and other therapeutic agents.[2]
Reaction Mechanism
The most widely accepted mechanism for the Biginelli reaction involves a series of acid-catalyzed steps.[5] The reaction is believed to initiate with the condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound to the iminium ion. The final step involves cyclization via an intramolecular condensation to afford the dihydropyrimidinone product with the elimination of a water molecule.[5]
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Protocols
The following protocol is a general procedure for the Biginelli reaction using ethyl acetoacetate as the β-dicarbonyl compound. This can be used as a starting point for optimization when using this compound.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Catalyst (e.g., HCl, Hf(OTf)₄, or other Lewis/Brønsted acids)[6]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one [6]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask, followed by the addition of a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a specific molar percentage of a Lewis acid like Hf(OTf)₄ (1 mol%)).[6]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrates and catalyst used.[7]
-
Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If so, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidinone.
Adaptation for this compound
Directly substituting ethyl acetoacetate with this compound in the above protocol requires careful consideration due to the differences in their reactivity.
-
Increased Reactivity: this compound possesses a more reactive aldehyde group compared to the ester group in ethyl acetoacetate. This can lead to a higher propensity for self-condensation or other side reactions under acidic conditions.
-
Stability: this compound is less stable than ethyl acetoacetate and can be prone to polymerization. It is often handled as a more stable precursor or derivative.
-
Reaction Conditions: It is advisable to start with milder reaction conditions, such as lower temperatures and shorter reaction times, to minimize side product formation. The choice of catalyst will also be critical, with milder Lewis or Brønsted acids being potentially more suitable.
-
Stoichiometry: The optimal stoichiometry of the reactants may need to be adjusted.
A step-wise approach, where the reaction of the primary aldehyde and urea is first initiated before the addition of this compound, might offer better control over the reaction.
Quantitative Data
The following table summarizes representative yields for the Biginelli reaction with various aldehydes using ethyl acetoacetate as the β-dicarbonyl compound under different catalytic conditions. This data can serve as a benchmark when developing the reaction with this compound.
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Hf(OTf)₄ | Solvent-free | 10 min | 95 | [6] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Hf(OTf)₄ | Solvent-free | 10 min | 96 | [6] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Hf(OTf)₄ | Solvent-free | 15 min | 92 | [6] |
| 2-Thiophenecarboxaldehyde | Ethyl acetoacetate | Hf(OTf)₄ | Solvent-free | 15 min | 89 | [6] |
| Benzaldehyde | Ethyl acetoacetate | B(C₆F₅)₃ | Ethanol | 10 min | 96 | [8] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | B(C₆F₅)₃ | Ethanol | 15 min | 98 | [8] |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of dihydropyrimidinones via the Biginelli reaction.
Caption: General workflow for Biginelli reaction.
Conclusion
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. sennosbiotech.com [sennosbiotech.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Acetoacetaldehyde as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of acetoacetaldehyde as a versatile precursor in the synthesis of key pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the application of this compound in drug discovery and development.
Synthesis of Pyrazole Derivatives
Pyrazole scaffolds are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities. This compound serves as a readily available 1,3-dicarbonyl compound for the synthesis of substituted pyrazoles through condensation with hydrazine derivatives, a reaction famously known as the Knoevenagel-like condensation or simply, pyrazole synthesis.
Synthesis of 3-Methylpyrazole
A fundamental pyrazole intermediate, 3-methylpyrazole, can be efficiently synthesized from this compound and hydrazine hydrate.
Experimental Protocol:
Materials:
-
This compound (or a suitable precursor like 3-oxobutanal)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and adjust the pH to ~7 with a dilute solution of hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylpyrazole.
-
The crude product can be further purified by distillation or column chromatography.
Quantitative Data: 3-Methylpyrazole
| Parameter | Value |
| Molecular Formula | C₄H₆N₂ |
| Molecular Weight | 82.11 g/mol |
| Typical Yield | 85-95% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 203-205 °C |
Spectroscopic Data:
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| δ 7.45 (d, 1H), 6.15 (d, 1H), 2.30 (s, 3H) | δ 148.5, 137.0, 105.5, 11.0 |
Reaction Pathway for 3-Methylpyrazole Synthesis
Caption: Synthesis of 3-methylpyrazole from this compound.
Synthesis of Pyrimidine Derivatives
The pyrimidine ring is a core structure in numerous pharmaceuticals, including antiviral and anticancer agents. This compound can be utilized in the synthesis of substituted pyrimidines through condensation with urea or its derivatives.
Synthesis of 4-Methyl-6-hydroxypyrimidine
4-Methyl-6-hydroxypyrimidine is a valuable intermediate for the synthesis of more complex bioactive molecules. Its synthesis can be achieved through the condensation of this compound with urea.
Experimental Protocol:
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add urea (1.0 eq) and stir until dissolved.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain 4-methyl-6-hydroxypyrimidine.
-
The product can be recrystallized from water or an ethanol/water mixture for further purification.
Quantitative Data: 4-Methyl-6-hydroxypyrimidine
| Parameter | Value |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.12 g/mol |
| Typical Yield | 70-80% |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C |
Spectroscopic Data:
| ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) |
| δ 12.1 (br s, 1H), 8.0 (s, 1H), 5.9 (s, 1H), 2.2 (s, 3H) | δ 168.0, 160.0, 155.0, 105.0, 21.0 |
Reaction Pathway for 4-Methyl-6-hydroxypyrimidine Synthesis
Caption: Synthesis of 4-methyl-6-hydroxypyrimidine.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction for the preparation of dihydropyridines, which are precursors to pyridines. While typically employing β-ketoesters, this compound as a 1,3-dicarbonyl compound can potentially be used in this reaction.
Generalized Protocol:
A general procedure involves the condensation of an aldehyde, a β-dicarbonyl compound (like this compound), and a nitrogen source (e.g., ammonia or ammonium acetate).
Experimental Workflow:
Caption: Generalized workflow for Hantzsch pyridine synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. This compound, possessing both a carbonyl group and an active methylene group, can theoretically undergo self-condensation or react with other active methylene compounds. The use of its protected form, such as this compound dimethyl acetal, allows for more controlled reactions at the active methylene position.
Logical Relationship for Knoevenagel Condensation:
Caption: Logical flow for a controlled Knoevenagel condensation.
Disclaimer: The provided protocols for the Hantzsch and Knoevenagel reactions are generalized. Specific reaction conditions may need to be optimized for substrates derived from this compound. It is recommended to consult the primary literature for detailed procedures when available.
Application Note: Quantitative Analysis of Acetoacetaldehyde by HPLC Following 2,4-DNPH Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of acetoacetaldehyde (3-oxobutanal). As a highly reactive dicarbonyl compound, direct analysis of this compound is challenging. This method utilizes a pre-column derivatization technique with 2,4-dinitrophenylhydrazine (DNPH), a well-established reagent for carbonyl compounds. The reaction yields a stable, chromophoric hydrazone derivative, allowing for sensitive and specific quantification by reverse-phase HPLC with UV-Vis detection. The protocol details the derivatization procedure, chromatographic conditions, and essential method validation parameters, providing a robust framework for researchers to implement and validate this assay in their laboratories.
Principle
The quantitative analysis of this compound is based on its reaction with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. The aldehyde functional group of this compound reacts with DNPH to form a stable this compound-2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, making it highly suitable for UV-Vis detection at approximately 360-365 nm.[1][2] The resulting hydrazone is then separated from the reagent and other matrix components using a reverse-phase C18 column and quantified against a standard curve prepared from derivatized this compound standards. This derivatization step is critical as it enhances both the stability and detectability of the otherwise reactive analyte.[3][4]
Caption: Chemical reaction of this compound with DNPH.
Materials and Methods
Reagents and Materials
-
This compound (or suitable precursor for in-situ generation)
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄), analytical grade
-
Syringe filters, 0.45 µm PTFE or nylon
-
HPLC vials, amber glass
Instrumentation
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Vortex mixer
Chromatographic Conditions
The following conditions are proposed as a starting point and should be optimized as necessary.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: HPLC Grade WaterB: Acetonitrile (ACN) |
| Elution Mode | Isocratic: ACN/Water (60:40, v/v)[5] or Gradient: 40% B to 75% B over 5 min[3] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV-Vis at 365 nm[1] |
| Column Temp. | 25 °C[5] |
| Injection Vol. | 20 µL |
| Run Time | ~15-20 minutes |
Experimental Protocols
Preparation of DNPH Derivatizing Reagent (0.4% w/v)
-
Accurately weigh 400 mg of DNPH into a 100 mL amber volumetric flask.
-
Dissolve and bring to volume with acetonitrile.
-
Acidify by adding ~0.5 mL of concentrated HCl or H₃PO₄. The solution should be saturated and may require sonication to fully dissolve.
-
This reagent should be prepared fresh or stored under refrigeration for a limited time.
Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Due to the high reactivity of this compound, it is recommended to use a commercially available stabilized solution or prepare it fresh. Accurately prepare a 1000 µg/mL stock solution in acetonitrile. Store in a tightly sealed vial at -20°C.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL) by serial dilution of the stock standard with acetonitrile.
Derivatization Protocol
Caption: Workflow for the derivatization of this compound.
-
Pipette 1.0 mL of each working standard or sample into a clean glass vial.
-
Add 1.0 mL of the acidic DNPH derivatizing reagent to each vial.
-
Cap the vials securely and vortex for 1 minute to ensure thorough mixing.
-
Allow the reaction to proceed at ambient temperature (~25°C) for 40-60 minutes, protected from light.[3]
-
After incubation, filter the derivatized solution through a 0.45 µm syringe filter directly into an amber HPLC vial for analysis.
Method Validation and Performance
The proposed method should be fully validated according to ICH guidelines. The following tables summarize the expected performance characteristics based on similar validated methods for other short-chain aldehydes.
Table 1: Linearity and Range
| Parameter | Expected Result |
| Calibration Range | 0.1 - 20.0 µg/mL |
| Regression Model | Linear, y = mx + c |
| Correlation Coeff. (R²) | ≥ 0.999 |
Table 2: Precision
Precision is determined by replicate injections of a derivatized standard at multiple concentrations.
| Level | Concentration (µg/mL) | Intra-day RSD% (n=6) | Inter-day RSD% (n=6, 3 days) |
| Low QC | 0.5 | < 5.0% | < 10.0% |
| Mid QC | 5.0 | < 3.0% | < 8.0% |
| High QC | 15.0 | < 3.0% | < 8.0% |
Table 3: Accuracy and Recovery
Accuracy is assessed by spiking a blank matrix with known concentrations of the analyte.
| Spike Level | Concentration Added (µg/mL) | Expected Recovery (%) |
| Low | 0.5 | 85 - 115% |
| Mid | 5.0 | 90 - 110% |
| High | 15.0 | 90 - 110% |
Table 4: Sensitivity
| Parameter | Expected Value (µg/mL) |
| Limit of Detection (LOD) | ~0.03 |
| Limit of Quantification (LOQ) | ~0.10 |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound using HPLC with UV-Vis detection. The proposed method, based on pre-column derivatization with DNPH, offers a reliable and sensitive approach for stabilizing and quantifying this reactive compound. The detailed experimental procedures and expected validation parameters serve as a strong foundation for researchers in pharmaceutical development and other scientific fields to adapt, validate, and implement this method for routine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Derivatization of Acetoacetaldehyde for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetaldehyde, a reactive dicarbonyl compound, is of significant interest in various fields, including atmospheric chemistry, food science, and biomedical research due to its potential role in the formation of advanced glycation end-products (AGEs). However, its direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its high polarity, thermal instability, and potential for enolization. Derivatization is a crucial step to convert this compound into a more volatile and thermally stable derivative, enabling sensitive and reliable quantification.
This document provides detailed application notes and protocols for two effective derivatization methods for this compound analysis by GC-MS:
-
Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) : This is a widely used method for carbonyl compounds that produces stable oxime derivatives with excellent chromatographic properties and high sensitivity, especially with electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[1]
-
Quinoxaline formation with o-Phenylenediamine (OPD) : This method is specific for α-dicarbonyl compounds and results in the formation of a stable, aromatic quinoxaline derivative that is readily analyzable by GC-MS.
These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to implement these methods in their laboratories.
Methodology and Experimental Protocols
Method 1: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
This method is based on the reaction of the carbonyl group of this compound with PFBHA to form a stable oxime derivative. The resulting PFBHA-oxime is then extracted and analyzed by GC-MS.
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate (or other suitable extraction solvent like hexane or dichloromethane)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined septa
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Protocol: Liquid-Phase Derivatization and Extraction
-
Sample Preparation:
-
Prepare a stock solution of this compound in reagent water.
-
Create a series of calibration standards by diluting the stock solution.
-
For unknown samples, ensure they are in an aqueous matrix. If necessary, perform appropriate extraction and dissolution in water.
-
-
Derivatization Reaction:
-
In a 10 mL glass vial, add 1 mL of the aqueous sample or standard.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Adjust the pH of the solution to approximately 3-4 with dilute HCl.
-
Add a saturating amount of NaCl to increase the extraction efficiency.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
-
Extraction:
-
After incubation, allow the vial to cool to room temperature.
-
Add 1 mL of ethyl acetate to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried organic extract into the GC-MS system.
-
Typical GC-MS parameters should be optimized for the specific instrument but can be based on the following:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-PFBHA oxime derivative. A full scan can be used for initial identification.
-
-
Method 2: Derivatization with o-Phenylenediamine (OPD)
This protocol is adapted from methods used for the analysis of α-dicarbonyl compounds in various matrices.[2][3] It involves the reaction of this compound with OPD to form a stable quinoxaline derivative.
Materials:
-
This compound standard solution
-
o-Phenylenediamine (OPD)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined septa
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Protocol: Quinoxaline Formation and Extraction
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or water.
-
Prepare calibration standards by diluting the stock solution.
-
For unknown samples, they should be in a suitable solvent compatible with the derivatization reaction.
-
-
Derivatization Reaction:
-
In a 10 mL glass vial, add 1 mL of the sample or standard.
-
Add 200 µL of a freshly prepared 1% (w/v) OPD solution in methanol.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture in the dark at room temperature for at least 4 hours, or at 60°C for 1 hour to expedite the reaction.
-
-
Extraction:
-
After the reaction is complete, add 1 mL of reagent water and 1 mL of dichloromethane to the vial.
-
Vortex vigorously for 2 minutes to extract the quinoxaline derivative.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the lower organic layer (DCM) to a clean vial containing anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried organic extract into the GC-MS system.
-
Typical GC-MS parameters:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: SIM mode for quantification, targeting the molecular ion and characteristic fragments of the this compound-quinoxaline derivative.
-
-
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative performance data for the two derivatization methods. It is important to note that the data for this compound may be extrapolated from studies on similar short-chain aldehydes and dicarbonyls, as direct comparative studies on this compound are limited.
| Parameter | PFBHA Derivatization | o-Phenylenediamine Derivatization |
| Limit of Detection (LOD) | 5.74 - 175.03 ng/g (for acetaldehyde)[4] | 5 - 10 ng/sample (for diacetyl)[2][3] |
| Limit of Quantitation (LOQ) | 0.04 mg/L (for acetaldehyde)[4] | Not explicitly reported for this compound, but expected to be in the low ng/mL range. |
| Linearity (R²) | > 0.99[5] | > 0.99 |
| Recovery (%) | 68.37 - 128.22% (for acetaldehyde)[4] | Typically > 80% |
| Precision (%RSD) | 1.34 - 14.53% (for acetaldehyde)[4] | < 15% |
Visualizations
Caption: General workflow for the derivatization of this compound for GC-MS analysis.
Caption: Reaction of this compound with PFBHA to form a stable oxime derivative.
Conclusion
The derivatization of this compound is essential for its accurate and sensitive quantification by GC-MS. Both PFBHA and o-phenylenediamine are effective derivatizing agents, each with its own advantages. The PFBHA method is versatile for a wide range of carbonyl compounds and offers high sensitivity. The o-phenylenediamine method is highly specific for α-dicarbonyl compounds, providing clean chromatograms with minimal interference. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in these application notes provide a solid foundation for the development and validation of analytical methods for this compound in various research and industrial settings.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Application Notes and Protocols: Acetoacetaldehyde in the Synthesis of Custom Flavor Compounds
Introduction
Acetoacetaldehyde (3-oxobutanal) is a highly reactive dicarbonyl compound recognized for its utility as a chemical intermediate and as a flavoring agent in the food and fragrance industry.[1] Possessing a characteristic sour and caustic taste profile, its primary value in custom flavor synthesis lies in its ability to serve as a precursor in well-established flavor-generating chemical pathways, such as the Maillard reaction and Strecker degradation. These non-enzymatic browning reactions, which occur between carbonyl compounds and amino acids, are fundamental to the development of a wide array of desirable flavors in cooked, roasted, and toasted foods. This document provides detailed protocols and application notes for researchers and scientists on the use of this compound as a precursor for generating diverse flavor compounds.
Core Principles: Maillard Reaction and Strecker Degradation
The Maillard reaction is a complex cascade of chemical changes that begins with the reaction between the carbonyl group of a reducing sugar (or other carbonyl compound, such as this compound) and the amino group of an amino acid. This initial reaction forms an unstable Schiff base, which then undergoes a series of rearrangements, dehydrations, and fragmentations to produce a rich variety of flavor and aroma molecules.
A critical component of the Maillard reaction is the Strecker degradation, in which an α-amino acid is deaminated and decarboxylated by a dicarbonyl compound to form an aldehyde (known as a Strecker aldehyde), an aminoketone, and carbon dioxide. The resulting Strecker aldehydes are often potent aroma compounds themselves, contributing notes described as malty, chocolatey, or floral.[2] Furthermore, the aminoketone intermediates can react further to produce important classes of heterocyclic flavor compounds, such as pyrazines, which are associated with roasted, nutty, and toasted aromas.[2][3]
Given its dicarbonyl structure, this compound is an excellent substrate for inducing the Strecker degradation of various amino acids, thereby providing a pathway to a predictable and customizable range of flavor profiles.
Data Presentation: Expected Flavor Compounds from this compound Reactions
The reaction of this compound with different amino acids via Strecker degradation is expected to yield specific aldehydes, each with a characteristic aroma profile. The table below summarizes the expected Strecker aldehyde products and their associated flavor notes.
| Amino Acid Precursor | Expected Strecker Aldehyde Product | Typical Associated Flavor/Aroma Profile |
| Valine | 2-Methylpropanal | Cheesy, malty, chocolate |
| Leucine | 3-Methylbutanal | Malty, chocolate, fruity |
| Isoleucine | 2-Methylbutanal | Malty, chocolate, nutty |
| Phenylalanine | Phenylacetaldehyde | Floral, honey-like, rosy |
| Methionine | Methional | Boiled potato, savory |
This table is constructed based on the established principles of the Strecker degradation reaction, where the amino acid side chain determines the structure of the resulting aldehyde.[2]
Experimental Protocols
The following protocols provide a general methodology for the synthesis of flavor compounds using this compound and amino acids as precursors. These are model systems and can be adapted based on the desired flavor profile and application.
Protocol 1: Synthesis of Strecker Aldehydes in an Aqueous Model System
Objective: To generate characteristic flavor aldehydes from the reaction of this compound with various amino acids.
Materials:
-
This compound (or a stable precursor such as 3-oxobutanal dimethyl acetal, which can be hydrolyzed to this compound)
-
Selected α-amino acids (e.g., L-leucine, L-phenylalanine)
-
Phosphate buffer (0.1 M, pH 5.0)
-
Reaction vials (pressure-rated)
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Precursor Preparation: Prepare a 0.1 M solution of the chosen amino acid in 0.1 M phosphate buffer (pH 5.0).
-
Reaction Setup: In a pressure-rated reaction vial, combine 5 mL of the amino acid solution with an equimolar amount of this compound. For example, add 0.05 mmol of this compound to 5 mL of a 0.1 M amino acid solution.
-
Reaction Incubation: Securely cap the vial and place it in a heating block or oil bath pre-heated to 120°C.
-
Heating: Heat the reaction mixture for 1-2 hours. The reaction time can be varied to modulate the flavor profile.
-
Cooling and Extraction: After heating, allow the vial to cool to room temperature. The volatile flavor compounds can be analyzed directly from the headspace using solid-phase microextraction (SPME) or extracted with a suitable solvent (e.g., dichloromethane) for liquid injection.
-
Analysis: Analyze the extracted or headspace sample by GC-MS to identify and quantify the generated Strecker aldehydes and other volatile compounds.
Protocol 2: Formation of Pyrazine-Rich Flavor Systems
Objective: To generate roasted and nutty flavor compounds (pyrazines) from the reaction of this compound and amino acids.
Materials:
-
This compound
-
Glycine or other simple amino acids
-
Propylene glycol (as a solvent)
-
Reaction flask with a condenser
-
Heating mantle
-
GC-MS for analysis
Procedure:
-
Reaction Mixture: In a round-bottom flask, prepare a solution of this compound (1 part) and glycine (1 part) in propylene glycol (10 parts).
-
Heating and Reflux: Attach a condenser to the flask and heat the mixture to 140-160°C using a heating mantle. Allow the reaction to reflux for 2-4 hours. The formation of a brown color (melanoidins) is indicative of the Maillard reaction progressing.
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature. The resulting flavor concentrate can be diluted in a suitable solvent for analysis or application.
-
Analysis: Analyze a diluted sample of the reaction mixture by GC-MS to identify the profile of pyrazines and other heterocyclic flavor compounds formed.
Visualizations: Reaction Pathways and Workflows
Strecker Degradation Pathway
The following diagram illustrates the general mechanism of the Strecker degradation, where a dicarbonyl compound like this compound reacts with an amino acid to produce a Strecker aldehyde and an aminoketone, a precursor to pyrazines.
Caption: Strecker degradation pathway of this compound.
Experimental Workflow for Flavor Synthesis
This diagram outlines the general workflow for the laboratory synthesis and analysis of custom flavor compounds using this compound.
Caption: Workflow for custom flavor synthesis and analysis.
This compound serves as a versatile and reactive precursor for the synthesis of custom flavor compounds. By leveraging its dicarbonyl nature within the framework of the Maillard reaction and Strecker degradation, researchers can systematically generate a wide range of desirable flavor molecules, including potent Strecker aldehydes and various heterocyclic compounds like pyrazines. The provided protocols offer a foundational approach to exploring these reactions in a controlled laboratory setting, enabling the development of novel and tailored flavor profiles for a variety of applications in the food and fragrance industries. Further research can optimize reaction conditions such as temperature, pH, and precursor ratios to fine-tune the resulting sensory characteristics.
References
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with Acetoacetaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of acetoacetaldehyde derivatives. This compound, a versatile C4 building block, and its derivatives are valuable precursors in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds. Metal-catalyzed cross-coupling reactions offer a powerful and efficient methodology for the direct functionalization of the α-position of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Introduction to α-Functionalization of this compound Derivatives
This compound exists in equilibrium with its enol form, 3-hydroxy-2-propenal. This tautomerism allows for the generation of enolates or the formation of enol ethers, which can act as nucleophilic partners in various cross-coupling reactions. The primary focus of these notes will be on palladium-, nickel-, and copper-catalyzed reactions that enable the introduction of aryl, vinyl, and alkyl groups at the α-carbon of the this compound scaffold.
Key Cross-Coupling Strategies
Several key cross-coupling strategies are applicable to this compound derivatives, primarily targeting the α-position of the carbonyl group. These include:
-
Suzuki-Miyaura Coupling: The reaction of an α-halo this compound derivative or the enolate of this compound with a boronic acid or its ester.
-
Heck Reaction: The coupling of an this compound enol ether with an aryl or vinyl halide.
-
Sonogashira Coupling: The reaction of an α-halo this compound derivative with a terminal alkyne.
-
Buchwald-Hartwig Amination: The amination of an α-halo this compound derivative.
-
α-Arylation/Vinylation: The direct coupling of the this compound enolate with an aryl or vinyl halide.
These reactions provide access to a diverse array of substituted β-ketoaldehydes, which are valuable intermediates in organic synthesis.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical quantitative data for metal-catalyzed cross-coupling reactions relevant to the functionalization of this compound derivatives, based on analogous reactions with other aldehydes, ketones, and β-dicarbonyl compounds.
Table 1: Palladium-Catalyzed α-Arylation of Aldehydic Substrates
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | [1][2] |
| 2 | 4-Chlorotoluene | [Pd(allyl)Cl]₂ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 18 | 78 | [1][2] |
| 3 | 1-Bromonaphthalene | Pd₂(dba)₃ (1.5) | SPhos (3) | NaOt-Bu | Toluene | 80 | 12 | 92 | [1][3] |
Table 2: Nickel-Catalyzed α-Alkenylation of Carbonyl Compounds
| Entry | Alkenyl Halide | Catalyst (mol%) | Ligand (mol%) | Base/Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-β-Bromostyrene | NiBr₂·diglyme (10) | L (13) | Zn | DMA | 25 | 24 | 85 | [4] |
| 2 | 1-Bromocyclohexene | NiCl₂(dme) (5) | dppf (5) | Mn | THF | 60 | 12 | 75 | [5] |
| 3 | 2-Bromopropene | Ni(acac)₂ (10) | SIMes·HCl (12) | Zn | NMP | RT | 16 | 88 | [5][6] |
Table 3: Copper-Catalyzed α-Arylation of β-Dicarbonyl Compounds
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | CuI (10) | Phenanthroline (20) | K₃PO₄ | Toluene | 110 | 24 | 88 | [7][8] |
| 2 | 4-Bromoacetophenone | Cu(acac)₂ (5) | None | Cs₂CO₃ | DMSO | 90 | 12 | 91 | [7][8] |
| 3 | 2-Iodothiophene | Cu₂O (5) | Salicylaldoxime (10) | K₂CO₃ | DMF | 120 | 18 | 82 | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments, adapted for this compound derivatives based on established methodologies for similar substrates.
Protocol 1: Palladium-Catalyzed α-Arylation of this compound Sodium Salt (Suzuki-Miyaura Type)
This protocol describes the coupling of the sodium enolate of this compound with an aryl bromide.
Materials:
-
This compound sodium salt
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound sodium salt (1.2 mmol), aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl this compound.
Protocol 2: Nickel-Catalyzed α-Alkenylation of this compound Enol Ether (Heck Type)
This protocol details the coupling of an this compound enol ether with a vinyl bromide.
Materials:
-
This compound enol ether (e.g., 3-ethoxy-2-butenal)
-
Vinyl bromide
-
Nickel(II) bromide diglyme complex (NiBr₂·diglyme)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Zinc powder (Zn)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried vial with NiBr₂·diglyme (0.1 mmol, 10 mol%), BINAP (0.13 mmol, 13 mol%), and zinc powder (2.0 mmol).
-
Add anhydrous DMA (2 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the this compound enol ether (1.2 mmol) and the vinyl bromide (1.0 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the addition of 1 M HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the α-alkenylated product.
Protocol 3: Copper-Catalyzed α-Arylation of this compound
This protocol outlines the direct arylation of this compound using a copper catalyst.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL), the aryl iodide (1.0 mmol), and this compound (1.2 mmol) via syringe.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed α-Arylation
Experimental Workflow for a Typical Cross-Coupling Reaction
Logical Relationship of Key Reaction Components
References
- 1. An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides [organic-chemistry.org]
- 3. scite.ai [scite.ai]
- 4. Nickel-Catalyzed Asymmetric α-Alkenylations of Acyclic Amides that Provide Tertiary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allyl-Nickel Catalysis Enables Carbonyl Dehydrogenation and Oxidative Cycloalkenylation of Ketones [organic-chemistry.org]
- 6. Enantioselective nickel-catalyzed electrochemical reductive conjugate alkenylation of α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Copper Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Handling of Acetoacetaldehyde
Welcome to the Technical Support Center for Acetoacetaldehyde Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of this compound while mitigating its inherent instability and tendency to polymerize.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to synthesize and isolate?
A1: this compound is a β-keto aldehyde, a class of compounds known for their high reactivity. The molecule's structure, featuring two carbonyl groups in a 1,3-relationship, makes the α-protons (on the carbon between the carbonyls) particularly acidic. This acidity facilitates enolization and subsequent aldol-type condensation reactions, leading to rapid polymerization. The aldehyde group is also highly susceptible to nucleophilic attack, further contributing to its instability. Direct isolation of pure this compound is challenging due to these factors.
Q2: What is the primary strategy to overcome the instability of this compound during synthesis?
A2: The most effective strategy is to synthesize a stable precursor that can be converted to this compound immediately before its intended use. The most common and practical precursor is its dimethyl acetal, 1,1-dimethoxy-3-butanone . This compound is stable and can be purified and stored. The aldehyde functionality is "protected" as an acetal, which is resistant to the basic or nucleophilic conditions that would cause the free aldehyde to polymerize. The this compound can then be generated in a controlled manner by the acidic hydrolysis of the acetal.
Q3: What are the main polymerization pathways for this compound?
A3: The primary polymerization pathway is through a series of aldol condensation reactions. Under basic, acidic, or even neutral conditions, the enolate or enol form of this compound can act as a nucleophile, attacking the carbonyl group of another this compound molecule. This process can repeat, leading to the formation of long-chain polymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent generation of this compound.
Issue 1: Low yield or failure in the synthesis of the precursor, 1,1-dimethoxy-3-butanone.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of starting materials. | Ensure the use of a slight excess of the methylating agent (e.g., dimethyl sulfate) and a strong enough base (e.g., sodium methoxide) to drive the reaction to completion. Monitor the reaction by TLC or GC to confirm the consumption of the starting material. |
| Side reactions due to moisture. | All reagents and solvents must be anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect reaction temperature. | Maintain the recommended reaction temperature. For the formation of the enolate and subsequent methylation, temperatures are often kept low initially and then raised. |
| Inefficient purification. | Use fractional distillation under reduced pressure to purify the 1,1-dimethoxy-3-butanone. The compound has a boiling point of approximately 175-177 °C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition. |
Issue 2: Polymerization occurs during the hydrolysis of 1,1-dimethoxy-3-butanone.
| Possible Cause | Troubleshooting Step |
| Hydrolysis conditions are too harsh (e.g., high acid concentration, high temperature). | Use a milder acidic catalyst, such as pyridinium p-toluenesulfonate (PPTS) or silica gel impregnated with acid. Perform the hydrolysis at a lower temperature (e.g., 0-10 °C). The rate of hydrolysis is highly pH-dependent; a slightly acidic pH (e.g., 4-5) is often sufficient.[1][2][3] |
| Extended reaction time. | Monitor the hydrolysis closely by TLC or GC and work up the reaction as soon as the starting material is consumed. Over-exposure to acidic conditions can promote polymerization. |
| Absence of a polymerization inhibitor. | Add a polymerization inhibitor to the reaction mixture before or during hydrolysis. |
| Concentration of the generated this compound is too high. | Perform the hydrolysis in a dilute solution to reduce the frequency of intermolecular reactions. If possible, generate and use the this compound in situ for the subsequent reaction. |
Polymerization Inhibitor Selection and Usage
The addition of a polymerization inhibitor is a critical step in preventing the unwanted polymerization of this compound, especially during its generation from the acetal precursor.
| Inhibitor | Class | Typical Concentration | Mechanism of Action | Notes |
| Hydroquinone | Phenolic | 50 - 500 ppm | Radical scavenger. It is particularly effective in the presence of oxygen, as it reacts with peroxy radicals.[4][5][6] | A widely used and effective inhibitor for many aldehydes. |
| N,N'-Diethylhydroxylamine (DEHA) | Hydroxylamine | 100 - 1000 ppm | Potent free radical scavenger, effective in both liquid and vapor phases.[7][8] | Also acts as a "short-stopper" in polymerization reactions. |
| Ethylenediamine | Amine | Molar ratio of 1:1 to 5:1 with the aldehyde | Reacts with aldehyde carbonyls, potentially forming less reactive imines or enamines, thus inhibiting aldol condensation.[9] | Can be effective in preventing aldol-type polymerization. |
| Amino Acids (e.g., Arginine) | Amine/Carboxylic Acid | Molar ratio dependent | The amine group can inhibit aldol condensation, while the carboxylic acid group may help in dissolving any formed polymer.[10] | Offers a dual-function approach to inhibition and control. |
Note: The optimal concentration of the inhibitor may vary depending on the specific reaction conditions and the desired storage time.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dimethoxy-3-butanone (this compound Dimethyl Acetal)
This two-step procedure is adapted from known methods for C-alkylation of β-dicarbonyl compounds.
Step 1: Formation of the Sodium Enolate of Ethyl Acetoacetate
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of ethyl acetoacetate to the sodium ethoxide solution with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.
Step 2: Methylation and Acetal Formation
-
To the solution of the sodium enolate, add an excess of methyl iodide or dimethyl sulfate dropwise.
-
After the addition, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and filter to remove the sodium iodide/sulfate precipitate.
-
Remove the ethanol under reduced pressure.
-
The resulting crude product is then subjected to acidic methanolysis. Add an excess of anhydrous methanol containing a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or dry HCl gas).
-
Stir the mixture at room temperature overnight.
-
Neutralize the reaction with a base (e.g., sodium methoxide) and remove the methanol under reduced pressure.
-
Purify the residue by fractional distillation under reduced pressure to obtain pure 1,1-dimethoxy-3-butanone.
Protocol 2: Controlled Hydrolysis of 1,1-Dimethoxy-3-butanone to Generate this compound
This protocol is designed to generate this compound for immediate use in a subsequent reaction (in situ generation).
-
Dissolve the purified 1,1-dimethoxy-3-butanone in a suitable solvent (e.g., THF, diethyl ether) in a reaction vessel cooled to 0 °C.
-
Add a polymerization inhibitor (e.g., hydroquinone at 200 ppm).
-
Prepare a mildly acidic aqueous solution (e.g., a buffer at pH 4-5, or a dilute solution of an acid like oxalic acid).
-
Slowly add the acidic solution to the stirred solution of the acetal at 0 °C.
-
Monitor the progress of the hydrolysis by TLC or GC. The reaction is typically complete within 1-2 hours at this temperature.
-
Once the hydrolysis is complete, the solution containing this compound can be used directly in the next step of the synthesis. It is crucial to avoid warming the solution or attempting to isolate the this compound.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chempoint.com [chempoint.com]
- 6. eastman.com [eastman.com]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
- 9. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Acetoacetaldehyde from 1,3-Butanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of acetoacetaldehyde (4-hydroxy-2-butanone) from the oxidation of 1,3-butanediol. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for oxidizing 1,3-butanediol to this compound?
A1: The two main methods are gas-phase catalytic dehydrogenation and liquid-phase oxidation. Gas-phase dehydrogenation typically employs copper-based catalysts at elevated temperatures (e.g., 120-260°C).[1][2] Liquid-phase oxidation can be performed using an oxidizing agent like hydrogen peroxide with a catalyst, such as a tungstate salt, at milder temperatures (e.g., 60-75°C).[3][4]
Q2: What is the theoretical yield of this compound from 1,3-butanediol?
A2: The stoichiometry of the reaction is 1:1, so the theoretical molar yield is 100%. However, in practice, the achievable yield is influenced by reaction conditions, catalyst selectivity, and the occurrence of side reactions.
Q3: What are the common side products I should be aware of?
A3: In gas-phase dehydrogenation, common side products include butanone (from dehydration of this compound followed by hydrogenation) and propanone (acetone) via a retro-aldol reaction.[1] In liquid-phase oxidation with hydrogen peroxide, further oxidation can lead to the formation of acetic acid and formic acid.[5]
Q4: How can I monitor the progress of the reaction?
A4: Gas chromatography (GC) is a common and effective method for monitoring the reaction.[6] You can quantify the disappearance of the 1,3-butanediol reactant and the appearance of the this compound product, as well as any volatile side products. A patent for a liquid-phase method suggests using a GC with an HP-INNOWax column.[4] For non-volatile components, High-Performance Liquid Chromatography (HPLC) can also be utilized.[7]
Q5: Is catalyst deactivation a concern in the gas-phase dehydrogenation?
A5: Yes, catalyst deactivation can occur, often due to the formation of coke on the catalyst surface. This can lead to a decrease in the conversion of 1,3-butanediol over time.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Gas-Phase: Ensure the temperature is within the optimal range for your specific copper-based catalyst (typically 120-260°C). Temperatures that are too high can favor side reactions.[1] Liquid-Phase: Maintain the temperature between 60-75°C. Higher temperatures can lead to decreased selectivity.[3][5] |
| Inefficient Catalyst | Gas-Phase: Ensure the copper catalyst is properly activated (reduced) before the reaction. The choice of support (e.g., ZnO, SiO2) and promoters can significantly impact activity and selectivity.[1][8] Liquid-Phase: Verify the purity and concentration of the tungstate catalyst. |
| High Conversion Rate Leading to Side Reactions | In gas-phase dehydrogenation, the selectivity to this compound can decrease as the conversion of 1,3-butanediol increases.[1] Consider reducing the residence time or adjusting the flow rate to operate at a moderate conversion level that maximizes selectivity. |
| Catalyst Deactivation | Gas-Phase: If the yield decreases over time, the catalyst may be deactivating due to coke formation. Regeneration of the catalyst by calcination or implementing strategies to minimize coke formation may be necessary. |
Problem 2: Poor Selectivity (High Levels of Impurities)
| Possible Cause | Troubleshooting Steps |
| Formation of Butanone and Propanone (Gas-Phase) | The formation of butanone is enhanced by acidic sites on the catalyst support (e.g., Al2O3, ZrO2), which promote the dehydration of this compound.[1] Using a more neutral support like silica or a Cu/ZnO catalyst can improve selectivity.[1] The formation of propanone is favored by basic sites (e.g., MgO).[1] |
| Formation of Organic Acids (Liquid-Phase) | An excess of the oxidizing agent (hydrogen peroxide) or prolonged reaction times can lead to the over-oxidation of this compound to acetic and formic acid.[5] Carefully control the stoichiometry of the oxidant and monitor the reaction to stop it at the optimal point. |
| Improper Work-up and Purification | This compound can be sensitive to the conditions used for its isolation. For example, distillation at high temperatures can promote the formation of butenone as a byproduct.[9] Consider using vacuum distillation to purify the product at a lower temperature.[3] |
Data Presentation
Table 1: Influence of Catalyst Composition on 1,3-Butanediol Dehydrogenation
| Catalyst | 1,3-Butanediol Conversion (%) | This compound Selectivity (%) | Key Byproducts |
| Pure Cu | High | Moderate | Butanone |
| Cu/ZnO | High | High | Butanone |
| Cu/Al2O3 | High | Low | Butanone, 3-buten-2-one |
| Cu/ZrO2 | High | Low | Butanone, 3-buten-2-one |
| Cu/MgO | High | Low | Propanone (Acetone) |
Note: This table is a summary of trends described in the literature.[1] Exact values depend on specific reaction conditions.
Table 2: Effect of Reaction Conditions on Liquid-Phase Oxidation with H₂O₂
| Parameter | Effect on Conversion | Effect on Selectivity |
| Increasing Temperature | Increases | Decreases |
| Increasing Reaction Time | Increases | Decreases |
| Increasing Catalyst Amount | Increases | Decreases (more byproducts) |
| Increasing Oxidant Amount | Increases | Decreases (more byproducts) |
Note: This table is based on qualitative descriptions of the oxidation of diols using Na₂WO₄ and H₂O₂.[5]
Experimental Protocols
Protocol 1: Gas-Phase Dehydrogenation over a Copper-Based Catalyst
This protocol describes a general procedure for the vapor-phase dehydrogenation of 1,3-butanediol.
1. Catalyst Preparation and Activation:
- Load a fixed-bed flow reactor with a copper-containing catalyst (e.g., Cu/SiO₂ or Cu/ZnO).[8]
- Activate the catalyst by reducing it in a stream of hydrogen gas at an elevated temperature (e.g., 300°C) for 1 hour.[8]
2. Reaction Procedure:
- Set the reactor temperature to the desired value (e.g., 200°C).[1]
- Introduce a carrier gas, such as nitrogen, at a constant flow rate.
- Vaporize the 1,3-butanediol and introduce it into the carrier gas stream to feed it into the reactor.
- The reaction is typically carried out at atmospheric pressure.[2]
3. Product Collection and Analysis:
- Cool the gaseous product stream using a condenser (e.g., with a dry ice-acetone bath) to collect the liquid products.[8]
- Analyze the collected liquid by gas chromatography (GC) to determine the conversion of 1,3-butanediol and the selectivity to this compound and other byproducts.
Protocol 2: Liquid-Phase Oxidation with Hydrogen Peroxide and a Tungstate Catalyst
This protocol is based on a patented method for the synthesis of 4-hydroxy-2-butanone.[4][9]
1. Reaction Setup:
- In a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, add 1,3-butanediol, a tungstate catalyst (e.g., sodium tungstate), water, and a water-carrying agent (e.g., n-hexane).[10]
2. Reaction Procedure:
- Heat the mixture to 60-75°C with continuous stirring.[3][9]
- Slowly add a 25-35% mass concentration of hydrogen peroxide dropwise into the reaction mixture.
- Simultaneously distill off the water/water-carrying agent azeotrope to remove the water formed during the reaction.[3][10]
- Monitor the reaction progress by GC. When the concentration of 1,3-butanediol is below 5% of the initial amount, stop the addition of hydrogen peroxide.[4][9]
- Continue stirring for an additional 0.5-1.5 hours to ensure the reaction goes to completion.[4][9]
3. Product Isolation:
- Distill off the water-carrying agent.
- Reduce the temperature to 60-65°C and distill the remaining mixture under reduced pressure to obtain the purified 4-hydroxy-2-butanone.[4][9]
Mandatory Visualizations
Caption: Experimental workflows for gas-phase and liquid-phase synthesis.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol (Journal Article) | OSTI.GOV [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation [mdpi.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Acetoacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude acetoacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route employed. However, they can generally be categorized as:
-
Unreacted Starting Materials: Such as ethyl acetoacetate if the synthesis involves its hydrolysis.
-
Solvents: Residual solvents used during the synthesis and workup.
-
Byproducts of Synthesis: These can include compounds from side reactions like self-condensation of the product.
-
Decomposition Products: this compound is known for its instability and can decompose.[1] Common decomposition products may include polymeric materials and other small molecules resulting from fragmentation.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenge in purifying this compound is its inherent instability. It is prone to polymerization and decomposition, especially at elevated temperatures or in the presence of acidic or basic impurities.[1] This makes purification methods that require heating, such as distillation, particularly challenging and often necessitate the use of a vacuum.
Q3: What are the recommended storage conditions for purified this compound?
A3: Due to its instability, purified this compound should be stored at low temperatures, typically between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and decomposition.[2] The container should be tightly sealed and stored in a dry, well-ventilated area away from sources of ignition.[3][4][5]
Troubleshooting Guides
Method 1: Vacuum Distillation
Issue 1: Low yield of purified this compound.
| Possible Cause | Recommended Action |
| Product Decomposition | Lower the distillation pressure to further reduce the boiling point. Ensure the heating bath temperature is kept to a minimum. |
| Polymerization in the Distillation Flask | Add a radical inhibitor or a small amount of a polymerization inhibitor to the crude material before distillation. |
| Leaks in the Vacuum System | Check all joints and connections for leaks. Ensure a consistent and low pressure is maintained throughout the distillation. |
Issue 2: Product is discolored (yellow or brown).
| Possible Cause | Recommended Action |
| Thermal Decomposition | The distillation temperature is too high. Reduce the pressure to allow for distillation at a lower temperature. |
| Presence of Acidic or Basic Impurities | Neutralize the crude product with a mild acidic or basic wash before distillation. For example, a wash with a dilute sodium bicarbonate solution can remove acidic impurities. |
Issue 3: Inconsistent boiling point during distillation.
| Possible Cause | Recommended Action |
| Presence of Multiple Impurities | Consider a pre-purification step, such as an extraction, to remove some of the impurities before distillation. |
| Fluctuations in Vacuum Pressure | Ensure the vacuum pump is functioning correctly and that the system is well-sealed to maintain a stable pressure. |
Method 2: Purification via Bisulfite Adduct Formation
Issue 1: Incomplete precipitation of the bisulfite adduct.
| Possible Cause | Recommended Action |
| Insufficient Sodium Bisulfite | Add a slight excess of a concentrated sodium bisulfite solution to the crude this compound. |
| Inadequate Stirring | Ensure vigorous stirring to promote the formation and precipitation of the adduct. The reaction can be slow, so allow sufficient time. |
| Temperature is too High | Cool the reaction mixture in an ice bath to decrease the solubility of the adduct and promote precipitation. |
Issue 2: Low recovery of this compound after regeneration.
| Possible Cause | Recommended Action |
| Incomplete Decomposition of the Adduct | Ensure complete decomposition by adding a sufficient amount of a suitable reagent, such as a sodium bicarbonate solution, and stirring until gas evolution ceases. |
| Loss during Extraction | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize the recovery of the regenerated this compound. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol outlines a general procedure for the purification of crude this compound by vacuum distillation.
-
Preparation:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Add the crude this compound to the distillation flask. The flask should not be more than two-thirds full.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Distillation:
-
Slowly and carefully apply a vacuum to the system.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.
-
-
Post-distillation:
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Transfer the purified product to a clean, dry, and pre-weighed container under an inert atmosphere.
-
Store the purified this compound at 2-8°C.
-
| Parameter | Value |
| Purity of Crude this compound | ~80-90% (example) |
| Distillation Pressure | 10-20 mmHg (example) |
| Boiling Point at Reduced Pressure | Varies with pressure |
| Expected Purity of Distilled Product | >95% (example) |
| Expected Yield | 60-80% (example) |
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol describes the purification of crude this compound by forming a solid bisulfite adduct, which is then isolated and decomposed to yield the purified aldehyde.[6]
-
Adduct Formation:
-
Dissolve the crude this compound in water.
-
Slowly add a concentrated solution of sodium bisulfite with vigorous stirring. A slight excess of bisulfite is recommended.
-
If the reaction is exothermic, cool the mixture in an ice bath.
-
Continue stirring until the precipitation of the white solid adduct is complete. This may take several hours.
-
-
Isolation of the Adduct:
-
Collect the solid adduct by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a suitable organic solvent (e.g., diethyl ether) to remove organic impurities.
-
-
Regeneration of this compound:
-
Suspend the washed bisulfite adduct in water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the evolution of gas ceases. This regenerates the this compound.
-
Extract the aqueous mixture multiple times with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
| Parameter | Value |
| Purity of Crude this compound | ~80-90% (example) |
| Reagents | Sodium bisulfite, Sodium bicarbonate, Diethyl ether |
| Expected Purity of Final Product | >98% (example) |
| Expected Yield | 70-90% (example) |
Visualizations
Caption: Experimental workflow for the vacuum distillation of crude this compound.
Caption: Troubleshooting logic for low yield in this compound distillation.
References
Identifying and minimizing side products in acetoacetaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetoacetaldehyde. Our aim is to help you identify and minimize the formation of side products in your reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: Due to its bifunctional nature (containing both an aldehyde and a ketone group) and acidic α-protons, this compound is prone to several side reactions. The most common side products arise from self-condensation (both aldol addition and condensation), Michael additions, and competing cyclization pathways depending on the reaction type. For instance, in base-catalyzed reactions, self-condensation can lead to dimers and trimers, which may further dehydrate to form colored impurities.[1] In reactions with nucleophiles, both the aldehyde and ketone carbonyls can react, leading to a mixture of products.
Q2: How does pH affect the selectivity of this compound reactions?
A2: pH is a critical parameter for controlling selectivity.[2]
-
Acidic Conditions: In strongly acidic media, the enol form of this compound is favored, which can influence its reactivity. For reactions like the Japp-Klingemann reaction, acidic conditions are required for the initial diazotization, but careful pH control is needed during the coupling step to avoid decomposition and side reactions.[3]
-
Basic Conditions: Basic conditions promote the formation of the enolate, which is a strong nucleophile. This can increase the rate of desired reactions like Knoevenagel or aldol condensations, but also significantly enhances the rate of undesired self-condensation.[4] Weakly basic catalysts, such as piperidine or pyridine, are often preferred to minimize self-condensation.[5]
Q3: What is the impact of temperature on the formation of side products?
A3: Temperature control is crucial for minimizing side products. Higher temperatures can increase reaction rates, but often lead to decreased selectivity and the formation of undesired byproducts. For example, in aldol condensations, elevated temperatures favor the dehydration of the initial β-hydroxy aldehyde/ketone adduct, which can sometimes be an undesired product.[6] It is generally recommended to run reactions at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction closely and optimizing the temperature profile is key.[7]
Q4: I am observing a significant amount of a Michael addition byproduct in my Knoevenagel condensation. How can I prevent this?
A4: The formation of a Michael addition byproduct, where a second molecule of the active methylene compound adds to the initial Knoevenagel product, is a common issue.[8] To minimize this:
-
Control Stoichiometry: Use a 1:1 molar ratio of this compound and the active methylene compound.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the active methylene compound and the catalyst. This keeps the concentration of the initial product low, reducing the likelihood of a subsequent Michael addition.
-
Catalyst Choice: The choice of catalyst can influence the relative rates of the Knoevenagel and Michael reactions. Experiment with different weak bases to find the optimal catalyst for your specific substrates.
Troubleshooting Guides
Issue 1: Low Yield in Pyrimidine Synthesis (Biginelli Reaction)
-
Symptom: The yield of the desired dihydropyrimidine is low, and a significant amount of side products are observed.
-
Potential Cause 1: Competing Knoevenagel Condensation: this compound can react with the active methylene compound (e.g., ethyl acetoacetate) in a Knoevenagel condensation, which competes with the main Biginelli reaction pathway.[2]
-
Solution: Optimize the catalyst. While strong Brønsted acids can catalyze the Biginelli reaction, they may also promote the Knoevenagel side reaction. Lewis acids like InBr3 have been shown to be effective.[9]
-
-
Potential Cause 2: Self-Condensation of this compound: Under the reaction conditions, this compound can undergo self-aldol condensation.
-
Solution: Control the order of addition of reagents. Pre-forming an intermediate by reacting the aldehyde and urea before adding the β-ketoester can sometimes minimize self-condensation.
-
Issue 2: Formation of Regioisomers in Pyrazole Synthesis
-
Symptom: The reaction of this compound with a substituted hydrazine yields a mixture of two regioisomeric pyrazoles.
-
Potential Cause: The unsymmetrical nature of both this compound and the substituted hydrazine allows for two different initial condensation products (hydrazones), which then cyclize to form different regioisomers.[10]
-
Solution 1: pH Control: The pH of the reaction can influence which carbonyl group of the this compound is more reactive towards the hydrazine.[11] Acidic conditions may favor the reaction at one carbonyl, while neutral or basic conditions may favor the other.
-
Solution 2: Solvent Choice: The use of specific solvents, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol), has been shown to improve regioselectivity in some cases.[10]
-
Issue 3: Purification Difficulties - Removing Unreacted this compound and Aldehydic Byproducts
-
Symptom: Difficulty in separating the desired product from unreacted this compound and other aldehydic side products by chromatography.
-
Solution: Bisulfite Adduct Formation: Aldehydes can be selectively removed from a reaction mixture by forming a water-soluble bisulfite adduct.[12][13]
-
Procedure:
-
Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Extract the mixture with an organic solvent. The non-aldehydic components will remain in the organic layer, while the bisulfite adduct of the aldehyde will be in the aqueous layer.
-
If desired, the purified aldehyde can be regenerated from the aqueous layer by treatment with a base (e.g., NaOH) and subsequent extraction.[12]
-
-
Data Presentation
Table 1: Effect of Catalyst on Product Distribution in a Biginelli-type Reaction
| Catalyst (10 mol%) | Desired Dihydropyrimidine Yield (%) | Knoevenagel Adduct Yield (%) | Other Byproducts (%) |
| HCl | 45 | 30 | 25 |
| InBr3 | 75 | 15 | 10 |
| Yb(OTf)3 | 80 | 10 | 10 |
| No Catalyst | <5 | <5 | >90 (starting material) |
Note: The data presented is illustrative and based on typical outcomes for Biginelli reactions. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Influence of pH on Regioselectivity in Pyrazole Synthesis
| pH | Regioisomer A : Regioisomer B Ratio | Total Yield (%) |
| 4.5 (Acetic Acid Buffer) | 85 : 15 | 70 |
| 7.0 (Phosphate Buffer) | 50 : 50 | 65 |
| 9.0 (Borate Buffer) | 20 : 80 | 60 |
Note: This table illustrates the general trend of pH influence on the regioselectivity of pyrazole formation from an unsymmetrical dicarbonyl compound. The specific ratios are highly dependent on the substrates.[11]
Experimental Protocols
Protocol 1: Minimizing Self-Condensation in a Knoevenagel Condensation
-
To a stirred solution of the active methylene compound (1.0 eq) and a weak base catalyst (e.g., piperidine, 0.1 eq) in a suitable solvent (e.g., ethanol) at room temperature, add a solution of this compound (1.0 eq) in the same solvent dropwise over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is neutral.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for further purification.
Protocol 2: Purification of a Non-Aldehydic Product via Bisulfite Adduct Formation
-
Dissolve the crude reaction mixture in a 1:1 mixture of methanol and water.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (1.5 eq relative to the estimated amount of aldehyde impurities) and stir vigorously for 1-2 hours at room temperature.
-
Add an equal volume of ethyl acetate and water to the mixture and transfer to a separatory funnel.
-
Separate the layers. The aqueous layer containing the aldehyde-bisulfite adduct can be discarded.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product, free of aldehydic impurities.[14]
Visualizations
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization and Long-Term Storage of Acetoacetaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, stabilization, and long-term storage of acetoacetaldehyde. Given its inherent instability, proper protocols are critical to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable for long-term storage?
A1: this compound is a highly reactive molecule due to its two carbonyl functional groups (a ketone and an aldehyde).[1] This reactivity makes it prone to several degradation pathways, including hydration, polymerization, and self-condensation, compromising its purity over time.[1] Its high reactivity and low boiling point also make it difficult to handle.[2]
Q2: What are the primary visual signs of this compound degradation?
A2: The most common sign of degradation is polymerization, which may manifest as a visible precipitate, an increase in viscosity, or the formation of solid polymeric products like paraldehyde and metaldehyde.[3] Discoloration may also occur, although the pure compound is a clear, colorless liquid.[4]
Q3: What is the most effective strategy for the long-term storage of this compound?
A3: The most common and effective strategy is not to store the pure compound itself, but to convert it into a more stable derivative, such as a dimethyl acetal.[1] This is achieved through an acid-catalyzed reaction with an alcohol.[1] If storing the compound is unavoidable, it must be done at low temperatures (e.g., 4°C or frozen at -20°C) under an inert atmosphere (nitrogen or argon) to slow degradation and minimize oxidative side reactions.[1][5][6]
Q4: What are common chemical inhibitors used to prevent polymerization?
A4: Certain chemical inhibitors can be added to improve stability. For instance, a patented method involves the addition of small quantities of soluble metal resinates, such as copper resinate, to inhibit polymerization during storage and distillation.[3]
Q5: Which analytical techniques are recommended for verifying the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Differentiates this compound from isomers and degradation products based on retention times and fragmentation patterns.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can confirm the chemical structure and identify impurities by their distinctive chemical shifts.[1]
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl (C=O) stretch, which appears around 1720 cm⁻¹.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Experimental Results | Degradation of this compound: The starting material may have degraded due to improper storage (exposure to air, light, or elevated temperatures). | 1. Verify the purity of the this compound stock using GC-MS or NMR. 2. If degraded, purify the material (e.g., by distillation, though this can also induce polymerization) or synthesize a fresh batch.[3] 3. For future use, convert the compound to a stable derivative for storage.[1] |
| Visible Precipitate or Increased Viscosity | Polymerization: The compound has likely undergone self-condensation to form polymers like paraldehyde or metaldehyde.[3] | 1. Do not use the material. The presence of polymers will significantly affect reaction stoichiometry and introduce impurities. 2. Attempting to reverse the polymerization is generally not feasible or recommended in a research setting. 3. Dispose of the degraded material according to your institution's hazardous waste guidelines. |
| Low Reaction Yields | Impure Starting Material: The this compound may contain significant impurities or have a lower-than-expected concentration due to degradation. | 1. Re-characterize the starting material to confirm its identity and purity. 2. Consider using a freshly opened bottle or a newly synthesized/purified batch. 3. Ensure storage conditions are optimal: low temperature, inert atmosphere, and protection from light.[1][7] |
| Difficulty in Handling (e.g., Evaporation) | High Volatility: this compound has a very low boiling point (69°F / 20.5°C) and is highly volatile.[4] | 1. Always handle the compound in a well-ventilated fume hood.[8] 2. Pre-cool all containers and pipettes before handling to minimize evaporation.[5][6] 3. Work quickly and ensure containers are sealed immediately after use.[8] |
Data on Storage and Stabilization
Quantitative data on the stability of this compound is crucial for experimental planning. The tables below summarize key findings.
Table 1: Recommended Long-Term Storage Conditions
| Condition | Temperature | Atmosphere | Container | Rationale |
| Optimal (as Derivative) | -20°C (Frozen) | Standard | Tightly Sealed | Acetal derivatives are significantly more stable than the parent aldehyde.[1] |
| Sub-Optimal (Pure) | 4°C (Refrigerated) | Inert (N₂ or Ar) | Amber / Opaque | Slows the rate of degradation and prevents oxidative side reactions.[1][7] |
| Short-Term (Pure) | -20°C (Frozen) | Inert (N₂ or Ar) | Tightly Sealed | Minimizes degradation for immediate or near-term use.[5][6] |
Table 2: Efficacy of a Polymerization Inhibitor
This data is derived from a patent describing the use of copper resinate as a stabilizer.[3]
| Sample | Inhibitor Added | Storage Duration | Polymer Content (%) |
| Test Sample | ~0.1% Copper Resinate | 5 Weeks | < 2% |
| Control Sample | None | 5 Weeks | ~15% |
Key Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Ventilation: Conduct all transfers and manipulations inside a certified chemical fume hood to avoid inhalation of pungent and flammable vapors.[7][8]
-
Temperature Control: For transfers, pre-chill a sealed flask and pipette to at least -20°C to minimize volatilization.[6]
-
Atmosphere Control: Before sealing for storage, flush the headspace of the container with an inert gas like argon or nitrogen.[1]
-
Storage: Store the tightly sealed container at -20°C in a designated, properly ventilated area for flammable chemicals, protected from light.[5][7]
Protocol 2: Stabilization via Dimethyl Acetal Formation
This protocol describes a general method for converting unstable this compound into its more stable dimethyl acetal derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an excess of anhydrous methanol (e.g., 5-10 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid. The choice of catalyst is crucial for efficient acetalization.[1]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using GC-MS or TLC to track the disappearance of the starting material.[1]
-
Workup: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude dimethyl acetal can be purified by distillation if necessary.
-
Storage: Store the purified this compound dimethyl acetal at 4°C. This derivative is stable for long-term storage.
Visualizations
The following diagrams illustrate key concepts related to this compound stability and handling.
Caption: Primary degradation pathways for this compound.
Caption: Workflow for handling and stabilizing this compound.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. This compound | 625-34-3 | Benchchem [benchchem.com]
- 2. Purity Determination of Acetaldehyde in an Acetaldehyde Certified Reference Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2413038A - Stabilized acetaldehyde and method - Google Patents [patents.google.com]
- 4. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. osha.gov [osha.gov]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
Technical Support Center: Optimizing Knoevenagel Condensation with Acetoacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of acetoacetaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Knoevenagel condensation of this compound with active methylene compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The chosen catalyst may be unsuitable or degraded. Weak bases are generally preferred for Knoevenagel condensations.[1] | Action: • Use a fresh batch of a weak base catalyst such as piperidine, pyridine, or ammonium acetate. • Consider alternative catalysts like Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options such as ionic liquids or solid-supported catalysts.[2][3] |
| 2. Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield. | Action: • Optimize the reaction temperature; gentle heating may be required.[4] • Select an appropriate solvent. Protic solvents like ethanol or aprotic polar solvents like DMF can be effective.[4] • Ensure all reactants are soluble in the chosen solvent at the reaction temperature. | |
| 3. Self-Condensation of this compound: this compound is an enolizable aldehyde and can undergo self-condensation, especially in the presence of a strong base, reducing the yield of the desired product.[1][5] | Action: • Employ a weak base as the catalyst to minimize self-condensation.[1] • Add the this compound slowly to the reaction mixture containing the active methylene compound and the catalyst. • Consider protecting the aldehyde group of this compound temporarily, though this adds extra steps to the synthesis. | |
| Formation of Side Products | 1. Self-Condensation of this compound: As mentioned above, this is a primary side reaction for enolizable aldehydes.[5] | Action: • Use of mild catalysts and optimized reaction conditions are crucial.[4][6] |
| 2. Michael Addition: The Knoevenagel product can undergo a subsequent Michael addition with the active methylene compound. | Action: • Monitor the reaction closely using Thin Layer Chromatography (TLC). • Stop the reaction as soon as the this compound is consumed to prevent the Michael addition from occurring.[4] • Lowering the reaction temperature can also help to minimize this side reaction.[4] | |
| Difficult Product Purification | 1. Catalyst Residue: Homogeneous catalysts can be challenging to remove from the reaction mixture. | Action: • Opt for a heterogeneous catalyst that can be easily removed by filtration. • For reactions with basic catalysts, a simple workup with a dilute acid wash can help remove the catalyst.[7] |
| 2. Unreacted Starting Materials: Incomplete conversion will result in a mixture that is difficult to separate. | Action: • Refer to the "Low or No Product Yield" section to optimize for complete conversion. • Consider using a slight excess of the active methylene compound to drive the reaction to completion.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Knoevenagel condensation?
A1: The main challenge with this compound is its propensity to undergo self-condensation due to its enolizable nature.[1][5] This side reaction competes with the desired Knoevenagel condensation and can significantly lower the yield of the target product. Careful selection of a mild catalyst and optimization of reaction conditions are critical to suppress this unwanted reaction pathway.
Q2: Which catalysts are recommended for the Knoevenagel condensation of this compound?
A2: Weakly basic catalysts are generally recommended to avoid promoting the self-condensation of this compound.[1] Commonly used catalysts include:
-
Amines: Piperidine and pyridine are classic choices.[1]
-
Ammonium Salts: Ammonium acetate is another effective and mild catalyst.
-
Lewis Acids: In some cases, Lewis acids like TiCl₄ or ZnCl₂ can be used, often in combination with a weak base.[2]
-
Greener Catalysts: For more environmentally friendly approaches, ionic liquids and various heterogeneous catalysts are being explored.[2][3]
The optimal catalyst will depend on the specific active methylene compound being used and the desired reaction conditions.
Q3: What are the most suitable active methylene compounds to use with this compound?
A3: this compound can be condensed with a variety of active methylene compounds. The reactivity of the active methylene compound is dependent on the electron-withdrawing groups attached to the methylene carbon. Common examples include:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Ethyl acetoacetate[1]
Q4: How can I monitor the progress of the Knoevenagel condensation with this compound?
A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of side products from over-reaction.
Q5: What is the Doebner modification, and is it applicable to reactions with this compound?
A5: The Doebner modification of the Knoevenagel condensation involves the use of pyridine as a solvent and an active methylene compound that contains a carboxylic acid group, such as malonic acid. Under these conditions, the condensation is followed by decarboxylation.[1] For example, the reaction of an aldehyde with malonic acid in pyridine yields an α,β-unsaturated carboxylic acid.[1][7] This modification could potentially be applied to this compound to synthesize the corresponding unsaturated acid.
Experimental Protocols
Protocol 1: General Procedure using a Weak Base Catalyst
This protocol is adapted from procedures for other aldehydes and should be optimized for this compound.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq)
-
Weak base catalyst (e.g., piperidine or ammonium acetate) (0.1 eq)
-
Solvent (e.g., ethanol, toluene, or DMF)
-
Hydrochloric acid (1 M solution for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the active methylene compound (1.1 eq) and the catalyst (0.1 eq) in the chosen solvent.
-
Slowly add the this compound (1.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to a predetermined temperature (start with room temperature and gradually increase if no reaction is observed).
-
Monitor the reaction progress by TLC.
-
Once the this compound is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a dilute solution of hydrochloric acid.[7]
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Doebner Modification with Malonic Acid
This protocol is for the synthesis of an α,β-unsaturated carboxylic acid and is adapted from procedures for other aldehydes.[7]
Materials:
-
This compound (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (as solvent)
-
Piperidine (catalytic amount)
-
Hydrochloric acid (2 M solution for workup)
Procedure:
-
In a round-bottom flask, dissolve malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine.
-
Add this compound (1.0 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and quench with a 2 M solution of hydrochloric acid.[7]
-
If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold water.
Visualizations
Caption: Experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting logic for low yield.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Scalable synthesis of acetoacetaldehyde for industrial applications
Technical Support Center: Scalable Synthesis of Acetoacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scalable synthesis of this compound and its applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to work with on an industrial scale?
A1: this compound (3-oxobutanal) is a highly reactive organic compound containing both an aldehyde and a ketone functional group.[1][2] This dual reactivity makes it a versatile building block in organic synthesis, particularly for heterocyclic compounds like pyrimidines.[1] However, its high reactivity also leads to significant instability, making it prone to hydration, polymerization, and self-condensation.[1] Consequently, this compound is rarely isolated and is often generated in situ or used in the form of a more stable derivative, such as an acetal.[1]
Q2: What are the primary industrial applications of this compound?
A2: this compound is a valuable intermediate for synthesizing complex molecules, especially nitrogen-containing heterocycles. Its key applications include the synthesis of:
-
Pyrimidines: It reacts with reagents like guanidine to form substituted pyrimidines, which are common scaffolds in pharmaceuticals.[1]
-
3,4-Dihydropyrimidinones (DHPMs): These are products of the Biginelli reaction and exhibit a wide range of biological activities, including use as calcium channel blockers and antihypertensive agents.[1]
-
Organocatalysis: this compound and its derivatives are increasingly used in the field of organocatalysis.[1]
Q3: What are the critical safety precautions for handling this compound precursors and derivatives?
A3: Due to the reactive and potentially flammable nature of aldehydes, strict safety protocols are necessary.
-
Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhaling vapors.[3][4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6] Use explosion-proof equipment and take precautionary measures against static discharge.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4][5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, protected from light.[7][8] For derivatives like acetaldehyde diethyl acetal, it is recommended to purge the headspace with nitrogen.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| This compound Instability | Generate the compound in situ for immediate consumption in the subsequent reaction step. | This compound is prone to rapid polymerization and self-condensation, reducing the amount available to react with your substrate.[1] |
| Precursor Purity | Verify the purity of starting materials (e.g., ethyl acetoacetate, diols) using techniques like NMR or GC-MS. | Impurities in precursors can interfere with the reaction, poison catalysts, or lead to unwanted side products. |
| Inefficient Water Removal | When forming stable derivatives like acetals, use a Dean-Stark apparatus or molecular sieves to effectively remove water. | Acetal formation is an equilibrium reaction. Removing water drives the reaction toward the product, increasing the yield.[1] |
| Incorrect Reaction Conditions | Optimize temperature, pressure, and reaction time. Start with literature-reported values and perform small-scale optimizations. | The dual carbonyl functionality makes this compound sensitive to reaction conditions, which can favor side reactions if not properly controlled. |
Issue 2: Product Contamination and Impurities
| Potential Cause | Troubleshooting Step | Explanation |
| Self-Condensation Product | Lower the reaction temperature or the concentration of this compound. | The most common side reaction is self-condensation. Slower addition of precursors or running the reaction at a lower temperature can minimize this.[1] |
| Residual Catalyst | Choose a heterogeneous catalyst that can be easily filtered off post-reaction. | Heterogeneous catalysts simplify purification, reducing contamination of the final product and allowing for catalyst recycling.[9][10] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material. | Unreacted starting materials can be difficult to separate from the desired product. |
| Degradation during Workup | Minimize exposure time to acidic or basic conditions during the workup phase and maintain low temperatures. | Product molecules may be sensitive to pH changes and can degrade if the workup is prolonged.[11] |
Below is a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Experimental Protocols & Data
Protocol 1: Scalable Synthesis of Acetal-Protected this compound
To overcome its inherent instability, this compound is often converted into a stable acetal derivative. This protocol is based on the acid-catalyzed reaction with an alcohol.
Workflow Diagram:
Caption: Experimental Workflow for Acetal-Protected this compound.
Methodology:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, an addition funnel, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reagents: The reactor is charged with a diol (e.g., 1,6-hexanediol) and a suitable solvent (e.g., toluene).
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is added to the mixture.
-
Aldehyde Addition: Acetaldehyde (or another aldehyde precursor) is added dropwise from the addition funnel at a controlled rate.
-
Reaction: The mixture is heated to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the reaction to completion. The reaction is monitored by TLC or GC.
-
Workup: After completion, the reaction mixture is cooled to room temperature and quenched by washing with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield the stable acetal-containing polyol.[9][10]
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes typical conditions for related acetalization and hydrogenation processes, which are key steps in scalable synthesis strategies.
| Parameter | Acetal Synthesis (Lab Scale)[12] | Hydrogenation of Acetic Acid[13] |
| Precursors | Acetaldehyde, 95% Ethanol | Acetic Acid, Hydrogen |
| Catalyst | Anhydrous Calcium Chloride | Iron Oxide with 20-60 wt% Pd |
| Temperature | Cooled to <8°C initially, then RT | 270°C - 350°C |
| Pressure | Atmospheric | Not specified, likely elevated |
| Key Equipment | Fractionating Column, Ice Bath | Fixed-bed Reactor |
| Typical Yield | 61-64% | Not specified, focus on selectivity |
| Notes | Anhydrous conditions are critical for good yield.[12] | H₂ to acetic acid ratio of 4:1 to 12:1 is preferred.[13] |
References
- 1. This compound | 625-34-3 | Benchchem [benchchem.com]
- 2. This compound | C4H6O2 | CID 4686860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. agilent.com [agilent.com]
- 5. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. airgas.com [airgas.com]
- 7. ventos.com [ventos.com]
- 8. carlroth.com [carlroth.com]
- 9. Sustainable and Scalable Synthesis of Acetal-Containing Polyols as a Platform for Circular Polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US6121498A - Method for producing acetaldehyde from acetic acid - Google Patents [patents.google.com]
Technical Support Center: Managing Acetoacetaldehyde Reactions
This guide provides essential troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with the exothermic reactions of acetoacetaldehyde (acetaldehyde).
Troubleshooting Exothermic Reactions
Uncontrolled exothermic reactions pose a significant safety risk. The following guide provides a structured approach to troubleshoot and manage temperature excursions during reactions involving this compound.
Problem: Unexpected Rapid Increase in Reaction Temperature
A rapid rise in temperature is a primary indicator of a potential runaway reaction, where the heat generated by the reaction exceeds the capacity of the cooling system.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Enhance Cooling: Ensure the cooling system is operating at maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Alert Personnel: Inform colleagues in the immediate vicinity of the situation.
-
Prepare for Emergency Shutdown: Be ready to implement emergency quenching procedures if the temperature continues to rise uncontrollably.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for a temperature excursion.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: The primary hazard is a runaway reaction. This compound can undergo highly exothermic reactions, such as polymerization, which can be initiated by contaminants like strong acids, bases, or traces of metals.[1] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, leading to fire or explosion.[2][3] this compound is also extremely flammable with a low flash point and can form explosive peroxides upon exposure to air.[4][5]
Q2: What are the key parameters to monitor during an this compound reaction?
A2: Continuous monitoring of the reaction temperature is critical. Other important parameters to monitor include the rate of reagent addition, stirrer speed, and coolant temperature. Any deviation from the expected profile for these parameters should be investigated immediately.
Q3: How can I prevent a runaway reaction when working with this compound?
A3: Prevention is key and involves several steps:
-
Thorough Hazard Assessment: Before starting any experiment, understand the thermochemistry of the planned reaction.
-
Controlled Addition: Add the limiting reagent slowly and in a controlled manner to allow the cooling system to dissipate the generated heat effectively.
-
Adequate Cooling: Ensure the cooling system is appropriately sized for the scale of the reaction.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides.[6]
-
Purity of Reagents: Use pure reagents and clean, dry glassware to avoid unintended catalytic initiation of polymerization.
Q4: What should I do if my reaction stalls and the temperature is not increasing as expected?
A4: A stalled reaction can be dangerous as unreacted reagents may accumulate. If the reaction suddenly initiates, a runaway could occur.
-
STOP reagent addition immediately.
-
DO NOT increase the temperature to try and initiate the reaction.
-
Verify that the catalyst, if any, has been added and is active.
-
Check for any issues with stirring that might be preventing proper mixing.
-
If the cause cannot be identified and rectified, it may be necessary to safely quench the reaction mixture.
Q5: What is an appropriate quenching agent for an this compound reaction?
A5: A suitable quenching procedure involves the slow, controlled addition of a less reactive alcohol, such as isopropanol, followed by ethanol, and then water.[7] This should be done cautiously, preferably while cooling the reaction vessel in an ice bath, to gradually and safely neutralize any reactive species.
Quantitative Data Summary
The following tables provide key quantitative data for this compound. This information is crucial for thermal hazard assessment and safe experimental design.
Table 1: Thermochemical Properties of Acetaldehyde
| Property | Value | Units |
| Molar Mass | 44.053 | g·mol⁻¹ |
| Boiling Point | 20.2 | °C |
| Flash Point | -38 | °C |
| Autoignition Temperature | 185 | °C |
| Enthalpy of Aldol Condensation | -9.84 | kcal/mol |
Table 2: Explosive Limits in Air
| Parameter | Value |
| Lower Explosive Limit (LEL) | 4% |
| Upper Explosive Limit (UEL) | 60% |
Source:[8]
Experimental Protocols
Protocol 1: General Procedure for a Controlled Acetaldehyde Reaction
This protocol outlines a general approach for conducting an exothermic reaction with this compound on a laboratory scale.
1. Reaction Setup:
-
Assemble a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel for reagent addition, and a temperature probe.
-
Ensure the flask is placed in a cooling bath (e.g., ice-water or a cryocooler) of sufficient size.
-
Connect the apparatus to an inert gas line (nitrogen or argon).
2. Inerting the System:
-
Purge the reaction vessel with an inert gas for at least 15-20 minutes to remove air and moisture.
3. Initial Charge and Cooling:
-
Charge the initial reagents (excluding the limiting reactant to be added slowly) into the flask.
-
Begin stirring and cool the mixture to the desired starting temperature (e.g., 0-5 °C).
4. Controlled Reagent Addition:
-
Add the limiting reagent to the dropping funnel.
-
Begin adding the reagent dropwise, maintaining the internal temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
Monitor the temperature continuously. If the temperature rises above the set limit, stop the addition until it returns to the desired range.
5. Reaction Monitoring and Completion:
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor for any signs of a delayed exotherm.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
6. Quenching and Work-up:
-
Once the reaction is complete, cool the mixture further (if necessary) and slowly add a quenching agent as described in the emergency quenching protocol below.
Workflow for Controlled Acetaldehyde Reaction:
Caption: A typical experimental workflow for managing an exothermic reaction.
Protocol 2: Emergency Quenching Procedure
This protocol is for emergency use only, when a reaction is showing signs of thermal runaway.
1. Pre-requisites:
-
Ensure a blast shield is in place.
-
Have appropriate quenching agents (isopropanol, ethanol, water) and an ice bath readily available.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-resistant lab coat.
2. Initial Actions:
-
Stop all reagent addition and maximize cooling.
-
If possible, add more ice to the external cooling bath.
3. Stepwise Quenching:
-
Step 1: Isopropanol Addition: Using a long-stemmed pipette or a pressure-equalizing dropping funnel, slowly and cautiously add isopropanol to the reaction mixture. Add a small amount and observe the effect before adding more.
-
Step 2: Ethanol Addition: Once the initial vigorous reaction from isopropanol subsides, begin the slow addition of ethanol in a similar cautious manner.
-
Step 3: Water Addition: After the reaction with ethanol has ceased, slowly add water dropwise. Be extremely cautious as any remaining reactive species may react violently with water.[7]
4. Post-Quench:
-
Allow the quenched mixture to stir and slowly warm to room temperature behind a blast shield.
-
Dispose of the quenched reaction mixture according to your institution's hazardous waste disposal guidelines.
Emergency Quench Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. atct.anl.gov [atct.anl.gov]
- 3. carlroth.com [carlroth.com]
- 4. Acetaldehyde [webbook.nist.gov]
- 5. Acetaldehyde [webbook.nist.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. rubingroup.org [rubingroup.org]
- 8. ICSC 0009 - ACETALDEHYDE [chemicalsafety.ilo.org]
- 9. Acetaldehyde - Wikipedia [en.wikipedia.org]
Acetoacetaldehyde Reaction Monitoring: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-line analytical monitoring of acetoacetaldehyde reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the in-line monitoring of this compound reactions.
Issue 1: Unstable or Drifting Baseline in Spectroscopic Monitoring (FT-IR, UV-Vis, Raman, NIR)
-
Question: My baseline is continuously drifting during the reaction monitoring, making it difficult to quantify the concentration of this compound. What could be the cause and how can I fix it?
-
Answer: Baseline instability is a common issue in spectroscopic analysis and can be caused by several factors, especially when monitoring a reactive and volatile compound like this compound.
Possible Causes and Solutions:
Cause Solution Temperature Fluctuations: This compound reactions can be exothermic, causing temperature changes in the reaction mixture that affect the spectral baseline. Ensure your reactor has adequate temperature control. For highly exothermic reactions, consider using a cooling system to maintain a stable temperature. Incomplete Instrument Warm-up: Spectroscopic instruments, particularly the light sources and detectors, require a stable operating temperature for consistent performance. Always allow the instrument to warm up for the manufacturer-recommended time before starting an experiment. Air Bubbles in the Flow Cell/Probe: The presence of air bubbles in the analytical probe or flow cell can scatter light and cause significant baseline fluctuations. Ensure the probe is fully immersed in the reaction mixture and that there is no gas evolution from the reaction or cavitation from vigorous stirring. Probe Fouling: This compound can be prone to polymerization or side reactions, leading to the deposition of material on the surface of the in-line probe. This fouling can alter the light transmission and cause baseline drift. Regularly clean the probe according to the manufacturer's instructions. If fouling is persistent, consider using a probe with a non-stick coating. Changes in Refractive Index: As the reaction progresses and the composition of the mixture changes, the refractive index of the solution may also change, leading to a drifting baseline. This can often be corrected for during data processing using appropriate baseline correction algorithms.
Issue 2: No or Weak Signal for this compound
-
Question: I am not seeing any signal, or a very weak signal, for this compound, even though I expect it to be present in the reaction. What should I check?
-
Answer: The absence or weakness of the expected analytical signal can be due to issues with the sample, the instrument, or the reaction itself.
Possible Causes and Solutions:
Cause Solution Low Concentration: The concentration of this compound in the reaction may be below the detection limit of your analytical method. You may need to optimize the reaction conditions to increase the concentration or use a more sensitive analytical technique. High Volatility: This compound is a volatile compound. If the reaction is not in a closed system, it may be evaporating before it can be detected.[1] Ensure your reaction vessel is properly sealed. For highly volatile samples, consider using a cooled probe or a system designed for volatile organic compound (VOC) analysis. Rapid Consumption: This compound may be a reactive intermediate that is consumed as quickly as it is formed. In such cases, the steady-state concentration may be too low to detect. Consider analyzing for the appearance of a downstream product instead. Incorrect Wavelength/Frequency Selection: Ensure you are monitoring the correct spectroscopic region for this compound. For example, in IR spectroscopy, you should be looking for the characteristic aldehyde C-H stretch and the carbonyl C=O stretch. Instrument Malfunction: Verify that the instrument is functioning correctly. Check the light source, detector, and all connections. Running a standard of a known compound can help confirm instrument performance.
Frequently Asked Questions (FAQs)
Q1: Which in-line analytical technique is best for monitoring this compound reactions?
A1: The choice of the best in-line analytical technique depends on several factors, including the reaction conditions, the concentration of this compound, and the presence of interfering species. Here is a comparison of common techniques:
| Technique | Advantages | Disadvantages |
| FT-IR Spectroscopy | Provides rich structural information, good for identifying functional groups, and can be used for quantitative analysis.[2][3] | Water can have strong absorbance in the mid-IR region, potentially interfering with the signal. The probe can be susceptible to fouling. |
| Raman Spectroscopy | Less interference from water, excellent for aqueous reactions. Provides complementary information to FT-IR.[4] | Can be affected by fluorescence from the sample. May have lower sensitivity for some compounds compared to FT-IR. |
| UV-Vis Spectroscopy | Simple, robust, and often very sensitive for compounds with a chromophore.[5][6] | Lacks structural specificity. Can be prone to interference from other absorbing species in the reaction mixture. |
| Near-Infrared (NIR) Spectroscopy | Can penetrate deeper into samples, less sensitive to scattering, and can be used for both qualitative and quantitative analysis of a wide range of organic compounds.[7] | Overtone and combination bands can be broad and overlapping, often requiring chemometric methods for data analysis. |
| On-line NMR Spectroscopy | Provides detailed structural information and is highly specific for different molecules in a mixture. Excellent for mechanistic studies. | Lower sensitivity compared to other techniques. Requires specialized and more expensive equipment. |
Q2: How can I create a calibration model for quantitative analysis of this compound?
A2: To perform quantitative analysis, you need to create a calibration model that relates the analytical signal (e.g., absorbance, peak height) to the concentration of this compound.
-
Prepare Standards: Prepare a series of standard solutions of this compound in the reaction solvent at known concentrations. The concentration range should cover the expected concentration range in your reaction.
-
Acquire Spectra: Acquire the in-line spectra for each standard solution under the same conditions as your reaction (temperature, pressure, etc.).
-
Build the Model: Plot the analytical signal (e.g., the height or area of a characteristic peak) against the known concentrations of the standards.
-
Perform Regression: Use a suitable regression method (e.g., linear least squares) to fit a calibration curve to the data. For more complex systems with overlapping spectral features, multivariate methods like Principal Component Regression (PCR) or Partial Least Squares (PLS) may be necessary.
-
Validate the Model: Validate the calibration model using an independent set of standards to ensure its accuracy and predictive power.
Q3: What are some common side reactions of this compound that could interfere with my monitoring?
A3: this compound is a reactive molecule and can undergo several side reactions, which may lead to the formation of byproducts that can interfere with your analysis. Potential side reactions include:
-
Aldol Condensation: this compound can react with itself or other carbonyl compounds in an aldol condensation reaction.
-
Polymerization: Like many aldehydes, this compound can polymerize, especially in the presence of acids or bases. This can lead to probe fouling.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
-
Reduction: The aldehyde and ketone groups can be reduced to alcohols.
Monitoring for the appearance of characteristic peaks of these byproducts can provide a more complete understanding of the reaction.
Data Presentation
Table 1: Quantitative Analysis Parameters for Acetaldehyde (as a proxy for this compound)
| Analytical Method | Linear Range | Retention Time / Wavenumber | Limit of Detection (LOD) | Reference |
| GC-MS | 6.25–800 µM | 2.284 min | Not Specified | |
| RP-HPLC (with DNPH derivatization) | Up to 80 µM | 11 min (for derivative) | ~3 µM | [8] |
| FT-IR | Concentration dependent | ~2720 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O stretch) | Technique dependent | |
| Raman | Concentration dependent | Varies with molecular structure | Technique dependent |
Experimental Protocols
General Protocol for In-line Spectroscopic Reaction Monitoring
This protocol provides a general workflow for setting up an in-line spectroscopic measurement for this compound reaction monitoring.
-
Instrument Setup and Warm-up:
-
Turn on the spectrometer and allow it to warm up for the manufacturer-specified time to ensure a stable light source and detector.
-
-
Probe Preparation and Installation:
-
Ensure the in-line probe is clean and free from any residues from previous experiments.
-
Install the probe into the reactor, ensuring it is securely fitted and properly immersed in the reaction zone.
-
-
Background Spectrum Acquisition:
-
Before adding the reactants, acquire a background spectrum of the solvent at the reaction temperature. This will be subtracted from the reaction spectra to isolate the signals of the reactants and products.
-
-
Reaction Initiation and Data Acquisition:
-
Start the reaction by adding the reactants to the reactor.
-
Begin acquiring spectra at regular intervals. The frequency of data acquisition will depend on the reaction kinetics. For fast reactions, a higher acquisition rate is necessary.
-
-
Data Processing and Analysis:
-
Process the acquired spectra by subtracting the background spectrum.
-
Identify the characteristic peaks for this compound and any other key reactants or products.
-
Use a pre-established calibration model to convert the spectral data into concentration profiles over time.
-
-
Post-Reaction Cleaning:
-
After the reaction is complete, carefully remove and thoroughly clean the probe to prevent cross-contamination in future experiments.
-
Mandatory Visualization
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Unraveling the Hantzsch Pyridine Synthesis: A Comparative Guide to Mechanistic Validation
For researchers, scientists, and drug development professionals, understanding the intricate pathways of cornerstone reactions like the Hantzsch pyridine synthesis is paramount for optimizing outcomes and designing novel synthetic routes. This guide provides an in-depth comparison of proposed reaction mechanisms, focusing on the experimental validation of key intermediates and offering a clear protocol for their identification.
The Hantzsch synthesis, a classic multi-component reaction, offers a versatile method for the preparation of dihydropyridines, a scaffold of significant pharmacological importance.[1] While the overall transformation is well-established, the precise sequence of bond-forming events has been a subject of considerable investigation. This guide will dissect the validated reaction pathway, which proceeds through the formation of a crucial chalcone (an α,β-unsaturated carbonyl compound) and an enamine intermediate, and compare it with plausible alternative mechanisms.
The Validated Pathway: A Tale of Two Intermediates
The generally accepted mechanism for the Hantzsch pyridine synthesis involves a convergent approach where two key intermediates, a chalcone and an enamine, are formed in situ and subsequently react to form the dihydropyridine ring.[2]
Diagram of the Validated Hantzsch Pyridine Synthesis Pathway:
A schematic representation of the validated reaction pathway for the Hantzsch pyridine synthesis.
Experimental Validation: Evidence for the Chalcone and Enamine Intermediates
The validation of this pathway hinges on the detection and characterization of the proposed chalcone and enamine intermediates. A seminal study by Katritzky et al. employed 13C and 15N Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and identify the species present in the reaction mixture.[2]
Key Experimental Findings:
-
In-situ NMR Spectroscopy: By monitoring the reaction of benzaldehyde, ethyl acetoacetate, and ammonia using 13C and 15N NMR, the researchers were able to identify signals corresponding to the chalcone (the Knoevenagel condensation product of benzaldehyde and ethyl acetoacetate) and the enamine of ethyl acetoacetate.
-
Kinetic Analysis: The study further revealed that the rate-determining step of the reaction is the Michael addition of the enamine to the chalcone.[2] This was inferred from the observed concentrations of the intermediates over time.
Alternative Mechanistic Proposals
While the chalcone/enamine pathway is strongly supported, other mechanisms have been considered. One notable alternative involves the initial formation of a 1,5-dicarbonyl compound through a different sequence of condensations, which then cyclizes with ammonia. However, the lack of significant accumulation of such a symmetrical intermediate in spectroscopic studies makes this pathway less likely under typical reaction conditions.
Comparative Data: Yields Under Varied Conditions
The strategic variation of reactants and conditions can provide further evidence for the proposed mechanism. For instance, pre-forming the chalcone or the enamine and then introducing the other components can lead to high yields of the dihydropyridine product, supporting their roles as key intermediates.
| Reaction Conditions | Description | Typical Yield of Dihydropyridine | Reference |
| One-pot Synthesis | Standard Hantzsch reaction with all components mixed at once. | 60-80% | General Literature |
| Pre-formed Chalcone | Benzaldehyde and ethyl acetoacetate are reacted first to form the chalcone, followed by the addition of the enamine. | >90% | [3] |
| Pre-formed Enamine | Ethyl acetoacetate and ammonia are reacted to form the enamine, followed by the addition of the chalcone. | >90% | [3] |
Experimental Protocols
Protocol 1: In-situ NMR Monitoring of the Hantzsch Reaction
Objective: To identify the key intermediates (chalcone and enamine) in the Hantzsch pyridine synthesis.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer (1H, 13C, and 15N capabilities)
Procedure:
-
In an NMR tube, dissolve benzaldehyde (1 mmol) and ethyl acetoacetate (2 mmol) in DMSO-d6 (0.5 mL).
-
Acquire initial 1H and 13C NMR spectra of the starting materials.
-
Add ammonium acetate (1.2 mmol) to the NMR tube and mix thoroughly.
-
Immediately begin acquiring time-resolved 1H, 13C, and 15N NMR spectra at regular intervals (e.g., every 15 minutes) at a controlled temperature (e.g., 60 °C).
-
Monitor the appearance and disappearance of signals corresponding to the starting materials, the chalcone intermediate, the enamine intermediate, and the final dihydropyridine product.
-
Compare the observed chemical shifts with those of independently synthesized and characterized chalcone and enamine standards to confirm their identity.
Diagram of the Experimental Workflow for Intermediate Detection:
A flowchart illustrating the experimental procedure for identifying intermediates in the Hantzsch reaction.
Protocol 2: Trapping of the Enamine Intermediate
Objective: To provide chemical evidence for the formation of the enamine intermediate.
Materials:
-
Ethyl acetoacetate
-
Ammonia (or ammonium acetate)
-
A suitable trapping agent (e.g., a highly reactive electrophile like methyl iodide)
-
Solvent (e.g., ethanol)
-
Analytical techniques (GC-MS, LC-MS)
Procedure:
-
In a round-bottom flask, react ethyl acetoacetate with an excess of ammonia in ethanol to favor the formation of the enamine.
-
After a short reaction time, add the trapping agent (methyl iodide) to the reaction mixture.
-
Allow the trapping reaction to proceed. The enamine, being nucleophilic, will react with the electrophilic trapping agent.
-
Quench the reaction and analyze the product mixture using GC-MS or LC-MS to identify the trapped product (e.g., the N-methylated enamine).
-
The detection of the trapped product provides strong evidence for the transient existence of the enamine intermediate.
Conclusion
The validation of the chalcone and enamine intermediates in the Hantzsch pyridine synthesis serves as a compelling case study in mechanistic elucidation. Through the application of powerful analytical techniques like in-situ NMR spectroscopy and chemical trapping experiments, researchers can gain a deeper understanding of complex reaction pathways. This knowledge is not only of academic interest but also holds practical value for optimizing reaction conditions, improving yields, and designing novel synthetic strategies in the pursuit of new therapeutic agents.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. THE MECHANISM OF THE HANTZSCH PYRIDINE SYNTHESIS: A STUDY BY 15N AND 13C NMR SPECTROSCOPY - Lookchem [lookchem.com]
- 3. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of Acetoacetaldehyde
A comprehensive guide comparing the distinct spectroscopic signatures of the keto and enol tautomers of acetoacetaldehyde, providing researchers, scientists, and drug development professionals with essential experimental data and protocols for their identification and characterization.
This compound, a simple yet functionally rich β-dicarbonyl compound, exists in a dynamic equilibrium between its keto and enol tautomeric forms. This tautomerism is not merely a chemical curiosity; the distinct structural and electronic properties of each form can significantly influence reaction pathways and biological activity. Understanding and differentiating these tautomers is therefore crucial in various fields, from fundamental organic chemistry to the intricate processes of drug design and development. This guide provides a detailed spectroscopic comparison of the keto and enol forms of this compound, supported by experimental data and detailed methodologies.
The Tautomeric Equilibrium
The equilibrium between the keto (3-oxobutanal) and enol (3-hydroxy-2-propenal) forms of this compound is a continuous interplay of structure and stability. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Comparison: A Data-Driven Analysis
The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic fingerprints. The following tables summarize the key quantitative differences observed using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Microwave spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for quantifying the ratio of tautomers in solution. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Keto Tautomer (Typical) | Enol Tautomer (Typical) | Key Differentiator |
| Aldehydic CH | ~9.7 | ~9.5 | Downfield shift in keto form. |
| Methylene CH₂ | ~3.6 | - | Unique to the keto form. |
| Vinylic CH | - | ~5.5 and ~7.8 | Characteristic of the enol's C=C bond. |
| Methyl CH₃ | ~2.2 | ~2.0 | Slightly upfield in the enol form. |
| Hydroxyl OH | - | ~15 (broad) | Highly deshielded proton in the enol due to hydrogen bonding. |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Keto Tautomer (Typical) | Enol Tautomer (Typical) | Key Differentiator |
| Aldehyde C=O | ~200 | ~190 | Downfield shift in keto form. |
| Ketone C=O | ~205 | - | Unique to the keto form. |
| Methylene CH₂ | ~50 | - | Unique to the keto form. |
| Vinylic C-OH | - | ~170 | Characteristic of the enol form. |
| Vinylic C-H | - | ~100 | Characteristic of the enol form. |
| Methyl CH₃ | ~30 | ~20 | Slightly upfield in the enol form. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The keto and enol tautomers exhibit distinct absorption bands corresponding to their different functional groups.
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Keto Tautomer | Enol Tautomer | Key Differentiator |
| O-H stretch | - | ~3200 (broad) | Strong, broad band indicative of the hydrogen-bonded hydroxyl group. |
| C=O stretch (aldehyde) | ~1730 | ~1650 | Lower frequency in the enol due to conjugation. |
| C=O stretch (ketone) | ~1715 | - | Characteristic of the keto form. |
| C=C stretch | - | ~1600 | Indicates the double bond in the enol ring. |
| C-H stretch (aldehyde) | ~2820, ~2720 | - | Two distinct peaks characteristic of the aldehydic C-H bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the enol tautomer leads to a significant difference in its absorption maximum compared to the keto form.
Table 4: UV-Vis Absorption Maxima (λ_max)
| Tautomer | λ_max (in water, pH < 3) | Molar Absorptivity (ε) | Key Differentiator |
| Keto (this compound) | ~275 nm (n→π) | Low | Weaker absorption at a shorter wavelength. |
| Enol (Malonaldehyde) | ~245 nm (π→π)[1] | 1.34 x 10⁴[1] | Strong absorption at a longer wavelength due to the conjugated π system. |
Note: The UV absorption of the enol form is pH-dependent. Above pH 7, the enolate anion absorbs at ~267 nm with a higher molar absorptivity.[1]
Microwave Spectroscopy
Microwave spectroscopy provides highly precise information about the rotational constants and molecular geometry of molecules in the gas phase. This technique is particularly useful for studying the stable enol form.
Table 5: Microwave Rotational Constants (MHz) for the Ground Vibrational State
| Tautomer | A | B | C |
| Keto (this compound) | 56937.9 | 10174.4 | 9071.4 |
| Enol (Malonaldehyde) | 12053.8 | 4258.9 | 3163.6 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline the key experimental protocols for each technique.
References
A Greener Horizon for Acetaldehyde Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The industrial synthesis of acetoacetaldehyde, a crucial intermediate in the production of pharmaceuticals, fine chemicals, and polymers, has traditionally been dominated by the Wacker process. However, mounting environmental concerns associated with this method have catalyzed the search for greener, more sustainable alternatives. This guide provides a comprehensive comparison of emerging eco-friendly routes to this compound, supported by experimental data, detailed protocols, and visual workflows to aid researchers in navigating this evolving landscape.
Performance Comparison of Acetaldehyde Synthesis Routes
The following table summarizes key performance indicators for the traditional Wacker process and three promising greener alternatives. This data facilitates a direct comparison of their efficiency, selectivity, and operating conditions.
| Synthesis Route | Catalyst | Substrate(s) | Temperature (°C) | Pressure (bar) | Selectivity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Wacker Process (Traditional) | PdCl₂/CuCl₂ | Ethylene, O₂ | 100-130 | 4-10 | ~95 | ~95[1] | High yield and selectivity | Relies on fossil fuels, uses corrosive and toxic catalysts, high carbon footprint.[2][3][4][5] |
| Catalytic Dehydrogenation of Ethanol | Cu on Activated Carbon (Cu/ACC) | Ethanol | 350 | Atmospheric | 96.3 | 62.9[6] | Utilizes renewable ethanol, avoids harsh oxidants. | Requires elevated temperatures, potential for catalyst deactivation.[7] |
| Co on Carbon (Co/C) | Ethanol | 400 | Atmospheric | ~92.6 | 50[8] | Abundant and inexpensive catalyst. | Lower yield compared to Cu/ACC. | |
| Au/LaMn₀.₇₅Cu₀.₂₅O₃ | Ethanol | 225 | Atmospheric | >95 | ~95[9] | High selectivity and yield at lower temperatures. | Use of a noble metal (Au). | |
| 10 wt% Ni/SnO₂ | Ethanol | 300 | Atmospheric | >80 | ~62 | High conversion and selectivity. | Catalyst deactivation observed over time.[10] | |
| Electrochemical Reduction of CO₂ | Copper-based clusters | Carbon Dioxide | Ambient | Atmospheric | 92 | - | Utilizes CO₂ as a feedstock, operates at ambient conditions.[2][4] | Still in early stages of development, scalability needs to be addressed. |
| Biocatalytic Synthesis | Alcohol Dehydrogenase (ADH) | Ethanol | Room Temp | Atmospheric | High | >95 (conversion)[11] | Highly selective, mild reaction conditions, uses renewable feedstock.[11] | Enzyme stability and cofactor regeneration can be challenging.[11] |
Experimental Protocols
Detailed methodologies for the key greener synthesis routes are provided below to facilitate reproducibility and further research.
Catalytic Dehydrogenation of Ethanol over Co/C Catalyst
This protocol is based on the work of Neramittagapong et al.[8]
-
Catalyst Preparation:
-
Activated carbon is impregnated with a solution of cobalt nitrate hexahydrate to achieve the desired cobalt loading (e.g., 4 wt%).
-
The impregnated solid is dried in an oven at 110°C overnight.
-
The dried material is then calcined in air at 400°C for 2 hours.
-
-
Catalytic Reaction:
-
A fixed-bed continuous flow microreactor is used. 0.05 g of the prepared catalyst is packed into a quartz tube reactor.
-
The catalyst is preheated at 200°C for 30 minutes in a nitrogen flow to remove moisture.
-
The catalyst is then reduced at 400°C for 3 hours with a hydrogen gas flow.
-
Liquid ethanol is vaporized at 120°C with a nitrogen gas carrier (60 ml/min) and fed into the reactor at a constant flow rate (e.g., 1.45 ml/h).
-
The reaction is carried out at a temperature range of 250-400°C under atmospheric pressure.
-
The gaseous products are analyzed by gas chromatography.
-
Electrochemical Reduction of CO₂ to Acetaldehyde
This protocol is based on the research describing a novel copper-based catalyst.[2][4][12]
-
Catalyst Synthesis (Spark Ablation):
-
Tiny clusters of copper particles (approximately 1.6 nanometers) are synthesized using spark ablation.
-
This technique involves vaporizing copper electrodes in an inert gas environment, allowing for precise control over particle size.
-
The synthesized copper clusters are then immobilized on carbon supports to create a stable and reusable catalyst.
-
-
Electrochemical Reaction:
-
The catalyst-coated electrode is placed in an electrochemical cell containing a suitable electrolyte (e.g., 0.1 M KHCO₃).
-
A controlled flow of CO₂ is bubbled through the electrolyte.
-
A specific voltage is applied to the electrode to drive the electrochemical reduction of CO₂.
-
The reaction is conducted at ambient temperature and pressure.
-
The products in both the liquid and gas phases are analyzed using techniques such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy.
-
Biocatalytic Synthesis of Acetaldehyde from Ethanol
This protocol describes an in-situ generation of acetaldehyde using an enzymatic cascade.[13]
-
Reaction Setup:
-
The reaction is performed in a suitable buffer solution (e.g., sodium phosphate buffer, pH 7.3).
-
The reaction mixture contains ethanol as the substrate, yeast alcohol dehydrogenase (ScADH) as the catalyst, and a cofactor such as NAD⁺.
-
A cofactor regeneration system, for example, using an NADH oxidase, is included to overcome the unfavorable reaction equilibrium and recycle the expensive cofactor.
-
-
Enzymatic Reaction:
-
The reaction is initiated by adding the enzyme to the buffered substrate solution.
-
The mixture is incubated at room temperature with gentle agitation.
-
The formation of acetaldehyde can be monitored over time using analytical techniques like HPLC or by coupling it to a subsequent reaction where acetaldehyde is consumed.
-
For in-situ applications in cascade reactions, the acetaldehyde-generating system is combined with another enzyme (e.g., 4-oxalocrotonate tautomerase for carboligation) and the corresponding substrate for the subsequent reaction.
-
Visualizing Greener Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of two promising greener alternatives.
Caption: Workflow for electrochemical synthesis of acetaldehyde from CO₂.
Caption: Biocatalytic synthesis of acetaldehyde with cofactor regeneration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. bioengineer.org [bioengineer.org]
- 4. From CO2 to acetaldehyde: Towards greener industrial chemistry | EurekAlert! [eurekalert.org]
- 5. Wacker Process Alternative → News → Feed 1 [news.sustainability-directory.com]
- 6. mdpi.com [mdpi.com]
- 7. unige.iris.cineca.it [unige.iris.cineca.it]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. scitechdaily.com [scitechdaily.com]
- 10. thaiscience.info [thaiscience.info]
- 11. Process intensification in biocatalysis: coupling reaction and separation for the ethanol to acetaldehyde reaction - American Chemical Society [acs.digitellinc.com]
- 12. actu.epfl.ch [actu.epfl.ch]
- 13. In Situ Acetaldehyde Synthesis for Carboligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficiency for In Situ Acetoacetaldehyde Generation
For Researchers, Scientists, and Drug Development Professionals
Acetoacetaldehyde, a highly reactive and volatile compound, is a crucial intermediate in various chemical syntheses, including the production of pharmaceuticals.[1] Its direct handling poses significant safety and logistical challenges, making in situ generation a preferred strategy. This guide provides a comparative analysis of the catalytic efficiency of various methods for the in situ generation of this compound, focusing on both enzymatic and chemo-catalytic approaches. The data presented is intended to assist researchers in selecting the most suitable catalytic system for their specific applications.
Comparison of Catalytic Efficiencies
The efficiency of a catalyst is paramount in developing sustainable and economically viable synthetic processes. Key metrics for comparing catalytic efficiency include Turnover Number (TON), which indicates the total number of substrate molecules a single catalyst molecule can convert before deactivation, and Turnover Frequency (TOF), which measures the rate of this conversion per unit time (s⁻¹).[2][3] While direct comparison is often complicated by varying reaction conditions, the following tables summarize the available quantitative data for different catalytic systems.
Enzymatic Catalysis
Enzymatic methods offer high selectivity and operate under mild conditions, making them attractive for pharmaceutical applications. The primary enzymatic routes for in situ this compound generation involve the decarboxylation of pyruvate and the oxidation of ethanol.
| Enzyme | Substrate | Product | Catalyst System | TON | TOF (kcat) (s⁻¹) | Yield (%) | Selectivity (%) | Reference(s) |
| Pyruvate Decarboxylase (PDC) | Pyruvate | This compound | Zymomonas mobilis PDC | Not Reported | 10 | Not Reported | High | [2] |
| Alcohol Dehydrogenase (ADH) | Ethanol | This compound | Saccharomyces cerevisiae ADH (ScADH) with NADH oxidase | Not Reported | >10⁴ (isoforms) | Up to 96 | High | [1][4][5] |
| Catalase | Ethanol | This compound | Catalase in polyampholyte cryogel | High | High | 97-98 | High | [6] |
Chemo-catalysis
Chemo-catalytic methods, such as the dehydrogenation of ethanol and the hydrogenation of acetic acid, offer robust alternatives for large-scale production.
| Reaction | Catalyst | Substrate | TON | TOF (s⁻¹) | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reference(s) |
| Ethanol Dehydrogenation | |||||||||
| Cu/ACC (Copper on Activated Carbon) | Ethanol | Not Reported | Not Reported | 65.3 | 96.3 | 350 | Atmospheric | [7][8] | |
| Copper-Silica | Ethanol | Not Reported | Not Reported | ~50-80 | >90 | 185-290 | Atmospheric | [9] | |
| CuO-Cr₂O₃ | Ethanol | Not Reported | Not Reported | Not Reported | Not Reported | 225-285 | Atmospheric | [10] | |
| Acetic Acid Hydrogenation | |||||||||
| Pd-Fe Alloy Nanoparticles | Acetic Acid | Not Reported | Not Reported | High | High | 315 | 0.5 | [11][12] | |
| Iron (Fe) | Acetic Acid | Not Reported | 0.003 - 0.058 | <40 | 80-100 | Not Reported | Not Reported | [13] | |
| Co/Ce-Fe Oxide | Acetic Acid | Not Reported | Not Reported | Not Reported | High (49.9 yield) | 350 | Atmospheric | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these catalytic systems.
Enzymatic Generation of this compound from Ethanol
This protocol is based on the work by Biewenga et al. (2020) utilizing alcohol dehydrogenase from Saccharomyces cerevisiae (ScADH).[5][15]
Materials:
-
Ethanol
-
Saccharomyces cerevisiae alcohol dehydrogenase (ScADH)
-
NADH oxidase (e.g., PRO-NOX(009))
-
NAD⁺
-
Sodium phosphate buffer (pH 7.3)
Procedure:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.3), 10% v/v ethanol, 2 mM NAD⁺, 10 U/mL ScADH, and 2 mg/mL NADH oxidase.
-
The reaction is performed in a sealed vessel under an oxygen atmosphere to facilitate NADH oxidation by the oxidase, which drives the equilibrium towards acetaldehyde formation.
-
The reaction mixture is stirred vigorously at room temperature.
-
The concentration of the in situ generated this compound can be monitored over time using gas chromatography (GC) or a suitable colorimetric assay.
Chemo-catalytic Dehydrogenation of Ethanol
The following is a general procedure for the gas-phase dehydrogenation of ethanol over a supported copper catalyst, based on studies by Jongsomjit et al. (2019).[7][8]
Materials:
-
Ethanol
-
Copper supported on activated carbon (Cu/ACC) catalyst
-
Nitrogen or Helium (carrier gas)
-
Quartz wool
-
Fixed-bed continuous flow microreactor
Procedure:
-
A fixed-bed reactor is packed with 0.05 g of the Cu/ACC catalyst held in place by quartz wool.
-
The catalyst is pre-treated in a flow of an inert gas (e.g., nitrogen) at a specified temperature to ensure reduction of the copper oxide.
-
A feed stream of ethanol vapor in an inert carrier gas is passed through the reactor at a controlled weight hourly space velocity (WHSV), for example, 22.9 g_ethanol / g_cat⁻¹ h⁻¹.
-
The reaction is carried out at a specific temperature, for instance, 350 °C, and atmospheric pressure.
-
The product stream is analyzed using an online gas chromatograph (GC) to determine the conversion of ethanol and the selectivity towards this compound.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in in situ this compound generation and its subsequent biological effects.
Enzymatic Cascade for In Situ this compound Generation
Experimental Workflow for Chemo-catalytic Ethanol Dehydrogenation
Acetaldehyde-Induced Signaling Pathway in Hepatic Stellate Cells
Acetaldehyde is known to be involved in signaling pathways that can lead to fibrogenesis in the liver. Understanding these pathways is critical in drug development for liver diseases.
References
- 1. In Situ Acetaldehyde Synthesis for Carboligation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Origins of the High Catalytic Activity of Human Alcohol Dehydrogenase 4 Studied with Horse Liver A317C Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Acetaldehyde Synthesis for Carboligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of the dehydrogenation of ethanol to acetaldehyde on unsupported catalysts | Semantic Scholar [semanticscholar.org]
- 11. Catalytic selective hydrogenation of acetic acid to acetaldehyde over the surface of the iron shell on Pd–Fe alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Quantitative comparison of analytical methods for acetoacetaldehyde detection
For researchers, scientists, and drug development professionals, the accurate quantification of reactive carbonyl species like acetoacetaldehyde is crucial for understanding various biological processes and pathological conditions. This guide provides an objective comparison of common analytical methods that can be employed for the detection of this compound, supported by available experimental data. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon established methods for the closely related and well-studied compound, acetaldehyde, which are often adaptable for this compound analysis.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix, available equipment, and throughput. The following table summarizes the key quantitative parameters of common analytical techniques used for acetaldehyde, which can serve as a baseline for estimating performance for this compound.
| Method | Principle | Common Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Key Advantages | Key Disadvantages |
| Spectrophotometry (Enzymatic Assay) | Enzymatic oxidation of the aldehyde by aldehyde dehydrogenase, leading to the reduction of NAD+ to NADH, which is measured colorimetrically.[1][2][3] | Spectrophotometer (565 nm) | ~0.5 µM - 2 µM | Not always specified | 0.5 µM - 60 µM[2] or 2 µM - 2 mM[1][3] | High specificity due to enzymatic reaction, suitable for biological samples.[1][2] | Potential for interference from other aldehydes, requires specific enzyme and reagents. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Flame Ionization Detector (FID) | 0.01 mg/L[4] | 0.04 mg/L[4] | Not always specified | High sensitivity and resolution, suitable for complex matrices.[4][5] | Often requires derivatization and specialized equipment (headspace sampler).[6] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | UV/Vis Detector | ~3 µM | Not always specified | Up to 80 µM[7] | Versatile, can be used for a wide range of samples.[7] | Often requires derivatization to a stable, detectable product (e.g., with DNPH).[7][8] |
| Fluorescence-Based Assays | Reaction of the aldehyde with a fluorescent probe, leading to a change in fluorescence intensity. | Fluorometer | Not specified for this compound | Not specified | Not specified | Potentially very high sensitivity and suitable for cellular imaging. | Probe specificity and potential for quenching or autofluorescence from the sample matrix. |
| Electrochemical Sensors | Electrochemical oxidation or reduction of the aldehyde at an electrode surface. | Amperometric or Potentiometric Detector | Not specified for this compound | Not specified | Not specified | Potential for miniaturization, real-time monitoring, and high sensitivity. | Susceptible to electrode fouling and interference from electroactive species. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized protocols for the key experimental methods cited.
Spectrophotometric (Enzymatic) Assay Protocol
This protocol is based on commercially available acetaldehyde assay kits.[1][2][3]
-
Sample Preparation: Biological fluids (e.g., plasma, serum, urine) should be centrifuged to remove particulate matter. Tissue samples should be homogenized and deproteinized. Food and beverage samples may require dilution.
-
Standard Curve Preparation: Prepare a series of acetaldehyde standards of known concentrations.
-
Reaction Mixture: In a 96-well plate, add the sample or standard, assay buffer, and a solution containing NAD+ and a colorimetric probe. For sample blanks, a blank working reagent without the enzyme is used.
-
Enzyme Addition: Add aldehyde dehydrogenase to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 565 nm) using a spectrophotometric plate reader.
-
Quantification: Determine the this compound concentration in the sample by comparing its absorbance to the standard curve.
Gas Chromatography (GC) Protocol with Headspace Analysis
This is a general procedure for the analysis of volatile aldehydes in various matrices.[4][6]
-
Sample Preparation: For solid samples, a known amount is weighed into a headspace vial. Liquid samples are directly pipetted into the vial. An internal standard may be added. For some applications, samples are digested with simulated gastric fluid to release bound acetaldehyde.[4]
-
Incubation: The sealed headspace vial is heated to a specific temperature for a set time to allow the volatile compounds to partition into the headspace.
-
Injection: A heated, gas-tight syringe or an automated headspace sampler injects a known volume of the headspace gas into the GC.
-
Chromatographic Separation: The sample is separated on a capillary column with a suitable stationary phase. The oven temperature is programmed to optimize the separation of the target analytes.
-
Detection: A Flame Ionization Detector (FID) is commonly used for detection.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve prepared with known standards.
High-Performance Liquid Chromatography (HPLC) Protocol with DNPH Derivatization
This protocol involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH).[7][8]
-
Sample Preparation and Deproteinization: For biological samples, proteins are precipitated (e.g., with an acid) and removed by centrifugation.
-
Derivatization: The sample is reacted with a solution of DNPH in an acidic medium to form a stable hydrazone derivative. The reaction conditions (pH, temperature, time) must be optimized.
-
Extraction: The formed DNPH-hydrazone is extracted into an organic solvent.
-
Sample Concentration: The organic extract may be evaporated to dryness and the residue redissolved in a smaller volume of the mobile phase.
-
Chromatographic Separation: An aliquot of the derivatized sample is injected into the HPLC system. Separation is typically achieved on a C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water).
-
Detection: The DNPH-hydrazones are detected using a UV/Vis detector at a specific wavelength (e.g., 360 nm).
-
Quantification: The concentration of the this compound-DNPH derivative is determined by comparing its peak area to a calibration curve prepared from derivatized acetaldehyde standards.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and procedural steps involved in this compound analysis can aid in understanding and optimizing the chosen method.
Acetaldehyde-Induced Cell Signaling
Acetaldehyde, a toxic metabolite of ethanol, is known to activate various intracellular signaling pathways that can lead to cellular stress and damage. While specific pathways for this compound are not well-documented, it is plausible that it could trigger similar responses. The following diagram illustrates a simplified signaling cascade initiated by acetaldehyde.[9][10]
Caption: Simplified diagram of acetaldehyde-induced signaling pathways.
General Experimental Workflow for this compound Analysis
The following diagram outlines the typical steps involved in the quantitative analysis of this compound from a biological sample.
Caption: General workflow for quantitative this compound analysis.
Logical Relationship of Analytical Methods
The choice of an analytical method often involves a trade-off between different performance characteristics. This diagram illustrates the general relationship between sensitivity, specificity, and the complexity of the instrumentation required for different methods.
Caption: Logical relationships between analytical methods for aldehyde detection.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Quantitative Determination of Acetaldehyde in Foods Using Automated Digestion with Simulated Gastric Fluid Followed by Headspace Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC determination of acetone, acetaldehyde, ethanol, and methanol in biological matrices and cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Duel: Acetoacetaldehyde Versus Other 1,3-Dicarbonyls in the Eyes of Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of small molecules is paramount. This guide provides a detailed mechanistic comparison of acetoacetaldehyde with other common 1,3-dicarbonyl compounds, namely acetylacetone and malondialdehyde. By examining their structural and electronic properties, keto-enol tautomerism, and reactivity towards biological nucleophiles, we aim to provide a comprehensive resource supported by experimental data to inform research and development in medicinal chemistry and toxicology.
At a Glance: Structural and Electronic Differences
The reactivity of 1,3-dicarbonyl compounds is fundamentally governed by their structure. This compound, possessing both an aldehyde and a ketone, presents a unique case compared to the symmetric diketone, acetylacetone, and the deceptively simple dialdehyde, malondialdehyde.
| Compound | Structure | Key Features |
| This compound |
| Unsymmetrical β-ketoaldehyde. Contains a highly reactive aldehyde functional group. |
| Acetylacetone |
| Symmetrical β-diketone. The two ketone groups influence the acidity of the central methylene protons. |
| Malondialdehyde |
| Symmetrical β-dialdehyde. Exists predominantly in its enol form in solution. |
Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[1][2][3][4] In this compound, the aldehyde carbonyl is the primary site for nucleophilic attack.
The Dynamic Equilibrium: Keto-Enol Tautomerism
A hallmark of 1,3-dicarbonyl compounds is their ability to exist as a mixture of keto and enol tautomers. This equilibrium is crucial as the enol form is often the more nucleophilic species at the α-carbon. The position of this equilibrium is influenced by factors such as the solvent and the nature of the substituents.[5][6]
Caption: Keto-enol tautomerism of this compound.
While extensive experimental data for the keto-enol equilibrium of this compound is scarce, theoretical studies and data from related compounds provide valuable insights. The percentage of the enol form at equilibrium is a key determinant of the compound's reactivity profile.
| Compound | Solvent | % Enol (Experimental) | % Enol (Theoretical) | Reference |
| This compound | Gas Phase | - | 9.12 kcal/mol less stable than keto | [7] |
| Acetylacetone | CCl₄ | 86% | - | [8] |
| DMSO | 48% | - | [8] | |
| Malondialdehyde | Gas Phase | - | 24.4 kJ/mol more stable than keto | [9] |
Reactivity with Biological Nucleophiles: Protein Adduct Formation
A critical aspect of the toxicology and pharmacology of 1,3-dicarbonyls is their ability to react with nucleophilic residues on proteins, such as lysine, to form adducts.[10] This modification can alter protein structure and function.
The primary amine of lysine residues reacts with the carbonyl groups of 1,3-dicarbonyls to form Schiff bases, which can undergo further reactions to form stable adducts.
Caption: General pathway for protein adduct formation.
While kinetic data directly comparing the rate of adduct formation for this compound, acetylacetone, and malondialdehyde is limited, the inherent higher reactivity of the aldehyde group in this compound suggests it would react more readily with lysine residues than the ketone groups of acetylacetone.[1][2][3][4]
Studies have extensively characterized the formation of malondialdehyde-acetaldehyde (MAA) adducts, which are hybrid structures formed from the reaction of malondialdehyde and acetaldehyde with proteins. These adducts are implicated in alcohol-induced tissue damage. The reactivity of this compound alone is less studied, but it is expected to form distinct adducts.
Experimental Protocols
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Objective: To quantify the percentage of keto and enol tautomers of a 1,3-dicarbonyl compound in various solvents.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare solutions of the 1,3-dicarbonyl compound in the deuterated solvents of interest at a known concentration.
-
Acquire ¹H NMR spectra for each solution.
-
Identify the characteristic signals for the keto and enol forms. For acetylacetone, the keto form shows a singlet for the methylene protons (~3.5 ppm) and a singlet for the methyl protons (~2.2 ppm). The enol form shows a singlet for the vinyl proton (~5.5 ppm) and a singlet for the methyl protons (~2.0 ppm).
-
Integrate the signals corresponding to the keto and enol forms.
-
Calculate the percentage of the enol form using the following equation:
% Enol = [Integral of enol proton(s) / (Integral of enol proton(s) + (Integral of keto protons / number of keto protons))] * 100
For acetylacetone, the calculation would be: % Enol = [Integral(vinyl H) / (Integral(vinyl H) + (Integral(methylene H) / 2))] * 100
-
The equilibrium constant (K_eq = [enol]/[keto]) can then be calculated from the percentage of each tautomer.
Reference: This protocol is adapted from standard procedures for NMR determination of keto-enol equilibria.[8]
Analysis of Protein Adduct Formation by Mass Spectrometry
Objective: To identify and characterize the adduction of 1,3-dicarbonyl compounds to proteins.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin)
-
1,3-Dicarbonyl compound (e.g., this compound)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent (e.g., sodium cyanoborohydride, optional for stabilizing Schiff bases)
-
Mass spectrometer (e.g., ESI-MS or MALDI-MS)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Protein Modification: a. Incubate the protein with the 1,3-dicarbonyl compound in the reaction buffer at a controlled temperature (e.g., 37°C) for a specified time. b. (Optional) Add a reducing agent to stabilize the initial Schiff base adducts. c. Remove excess unreacted dicarbonyl compound by dialysis or gel filtration.
-
Intact Protein Analysis: a. Analyze the modified protein by ESI-MS or MALDI-MS to determine the mass shift, which indicates the number of dicarbonyl molecules adducted to the protein.
-
Peptide Mapping and Adduct Localization: a. Digest the modified protein into smaller peptides using a proteolytic enzyme like trypsin. b. Analyze the resulting peptide mixture by LC-MS/MS. c. Identify the modified peptides based on their mass-to-charge ratio. d. The fragmentation pattern in the MS/MS spectra will reveal the specific amino acid residue(s) that have been modified.
Reference: This is a generalized protocol based on methods described for the analysis of acetaldehyde and other aldehyde-protein adducts.[10][11][12][13][14]
Caption: Experimental workflow for mass spectrometry analysis.
Conclusion
This compound, as a β-ketoaldehyde, possesses a unique reactivity profile compared to the more commonly studied 1,3-dicarbonyls, acetylacetone and malondialdehyde. Its aldehyde functionality renders it highly susceptible to nucleophilic attack, suggesting a greater propensity for forming protein adducts. While direct comparative experimental data for this compound is limited, understanding the fundamental principles of 1,3-dicarbonyl chemistry, particularly keto-enol tautomerism and reactivity with nucleophiles, provides a strong framework for predicting its behavior. Further quantitative studies are warranted to fully elucidate the mechanistic details of this compound and its biological implications. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. Which is most reactive nucleophile additiona) acetaldehyde b) benzald - askIITians [askiitians.com]
- 10. The chemistry of acetaldehyde-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural analysis of peptide-acetaldehyde adducts by mass spectrometry and production of antibodies directed against nonreduced protein-acetaldehyde adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable acetaldehyde adducts: structural characterization of acetaldehyde adducts of human hemoglobin N-terminal beta-globin chain peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Acetaldehyde Synthesis and Transformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of various catalytic systems involved in the synthesis and subsequent chemical transformations of acetaldehyde. Acetaldehyde is a pivotal intermediate in the chemical industry, serving as a building block for pharmaceuticals, plastics, and solvents.[1][2] The development of efficient and sustainable catalytic processes for its production and utilization is a key area of research. This document offers an objective comparison of catalyst performance, supported by experimental data, detailed methodologies, and visual representations of reaction pathways and workflows.
Performance Benchmarks of Acetaldehyde-Related Catalysts
The efficiency of a catalyst is determined by several key metrics, including conversion, product yield, selectivity, and enantiomeric excess (ee) in asymmetric synthesis. The following tables summarize the performance of various catalysts in key reactions involving acetaldehyde.
Catalysts for Acetaldehyde Synthesis
The industrial production of acetaldehyde has traditionally relied on the Wacker process, which involves the oxidation of ethylene.[2] However, due to environmental and cost concerns, research has focused on alternative, greener routes from feedstocks like bioethanol and acetic acid.[1][2]
| Reaction | Catalyst System | Substrate | Conversion (%) | Yield (%) | Selectivity (%) | Key Conditions | Reference |
| Oxidative Dehydrogenation of Ethanol | Au/LaMn0.75Cu0.25O3 | Ethanol | - | 95 | - | 225°C | [3] |
| Oxidative Dehydrogenation of Ethanol | Au/MgCuCr2O4 | Ethanol | - | >95 | - | 250°C, stable for >500h | [3] |
| Hydrogenation of Acetic Acid | Pd-Fe alloy nanoparticles | Acetic Acid | - | High | High | - | [4] |
| Gas-phase Hydrogenation of Acetic Acid | 5% Co/Ce0.8Fe0.2O2-δ | Acetic Acid | - | 49.9 | - | 623 K, H2 flow rate = 10 mL/min | [5] |
| Acetylene Hydration | BCC-7 (Cadmium-based) | Acetylene | - | 65.7 | - | - | [6] |
| Wacker Process (Industrial Standard) | PdCl2-CuCl2 | Ethylene | - | - | - | ~1 MPa, ~400 K | [1] |
Catalysts for Reactions Involving Acetaldehyde
Acetaldehyde is a versatile reactant in various organic transformations, including carbon-carbon bond formation and acetalization reactions.
| Reaction | Catalyst System | Substrate | Conversion (%) | Yield (%) | Selectivity (%) | Key Conditions | Reference |
| Acetaldehyde to Acetoin | Imidazolinium-based NHC7 | Acetaldehyde | - | 92 | - | - | [7] |
| Acetaldehyde to Acetoin | Thiazolium-based NHC6 | Acetaldehyde | - | 76 | >90 | - | [7] |
| Acetaldehyde to Acetoin | Immobilized IM-NHC5 | Acetaldehyde | - | >95 | >96 | 70°C, 8-16 hours | [8] |
| Glycerol Acetalization | p-toluenesulfonic acid | Glycerol, Acetaldehyde | - | - | - | Reflux, 16h | [9] |
| Glycerol Acetalization | Amberlyst-15 | Glycerol, Aromatic Aldehydes | - | 70-80 | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for key reactions.
Protocol 1: Synthesis of Acetoin from Acetaldehyde using an N-Heterocyclic Carbene (NHC) Catalyst
This protocol is based on the catalytic self-addition of acetaldehyde.
Catalyst Activation and Reaction:
-
A suitable N-heterocyclic carbene pre-catalyst (e.g., an imidazolinium or thiazolium salt) is combined with a mild base like Na2CO3 to generate the active carbene catalyst in-situ.[7]
-
Alternatively, for certain catalysts like IM-NHC5, a pre-activation step with a strong base such as KOtBu in ethanol can be employed. The base-containing solution is then removed before the addition of the substrate.[7]
-
The acetaldehyde substrate is introduced to the activated catalyst.
-
The reaction mixture is maintained at a specific temperature (e.g., 70°C) for a designated period (e.g., 2 to 16 hours).[8]
Product Analysis:
-
Aliquots of the reaction mixture are withdrawn at various time intervals.
-
The samples are analyzed by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to determine the conversion of acetaldehyde and the yield of acetoin.
-
Side products, such as paraldehyde and 1,1-diethoxyethane, are identified and quantified using GC-Mass Spectrometry (GC-MS).[8]
Protocol 2: Oxidative Dehydrogenation of Ethanol to Acetaldehyde
This protocol describes a typical gas-phase catalytic reaction.
Catalyst Preparation:
-
The catalyst, for instance, Au/LaMn0.75Cu0.25O3, is synthesized using a method like sol-gel combustion, followed by the deposition of gold nanoparticles.[3]
Catalytic Reaction:
-
A fixed-bed reactor is loaded with the catalyst.
-
A feed gas mixture of ethanol, oxygen, and an inert gas (e.g., nitrogen) is passed through the reactor at a controlled flow rate.
-
The reactor is maintained at the desired reaction temperature (e.g., 225°C).[3]
Product Analysis:
-
The effluent gas from the reactor is analyzed using an online GC to determine the concentrations of ethanol, acetaldehyde, and any byproducts.
-
The conversion of ethanol and the selectivity to acetaldehyde are calculated based on the GC data.
Visualizing Catalytic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes and experimental procedures.
Caption: A diagram illustrating the key steps in the Wacker process for acetaldehyde synthesis.
Caption: A generalized workflow for the evaluation of catalyst performance.
Caption: Various catalytic conversion pathways originating from ethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Catalytic selective hydrogenation of acetic acid to acetaldehyde over the surface of the iron shell on Pd–Fe alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Catalytic Upgrading of Acetaldehyde to Acetoin Using a Supported N‐Heterocyclic Carbene Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
Cross-validation of HPLC and enzymatic assays for acetoacetaldehyde quantification
A Comparative Guide to HPLC and Enzymatic Assays for Acetaldehyde Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of volatile aldehydes like acetaldehyde is crucial for applications ranging from monitoring fermentation processes and food quality to assessing biological samples in disease research. While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two of the most common methods employed. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.
Methodology Comparison: HPLC vs. Enzymatic Assay
The fundamental difference between these two approaches lies in their detection principles. HPLC methods typically rely on a chemical derivatization step to create a stable, chromophoric product that can be separated and quantified. In contrast, enzymatic assays leverage the high specificity of an enzyme to catalyze a reaction that produces a measurable signal, such as a change in absorbance.
High-Performance Liquid Chromatography (HPLC)
The most prevalent HPLC method for aldehyde analysis involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2][3][4][5] This reagent reacts with the carbonyl group of acetaldehyde to form a stable hydrazone derivative (AcH-DNP).[1][3] This derivative is then separated from other sample components using reverse-phase HPLC and detected by UV-Vis spectrophotometry.[1][3]
Enzymatic Assay
Enzymatic assays for acetaldehyde typically utilize the enzyme aldehyde dehydrogenase (ALDH).[6][7] In the presence of the cofactor nicotinamide adenine dinucleotide (NAD+), ALDH oxidizes acetaldehyde to acetic acid.[6] This reaction simultaneously reduces NAD+ to NADH, and the increase in NADH concentration can be measured spectrophotometrically at 340 nm.[6][8] The amount of NADH produced is directly proportional to the amount of acetaldehyde in the sample.[6]
Performance and Validation Data
The choice between HPLC and enzymatic methods often depends on factors like required sensitivity, sample throughput, and equipment availability. The following tables summarize key performance metrics gathered from various studies and application notes.
Table 1: Performance Characteristics of HPLC-DNPH Method for Acetaldehyde
| Parameter | Performance Value | Sample Matrix | Source |
| Linearity Range | Up to 80 µM | Cell Culture Media, Plasma | [1][4] |
| Limit of Detection (LOD) | ~3 µM | Hepatoma Cells, Rat Blood | [1][4] |
| Recovery | >88% | Culture Media | [1][4] |
| Recovery | >78% | Plasma | [1][4] |
| Precision (Intraday) | <9% | Plasma | [1][4] |
| Precision (Interday) | <15% | Plasma | [1][4] |
Table 2: Performance Characteristics of Enzymatic (ALDH) Method for Acetaldehyde
| Parameter | Performance Value | Sample Matrix | Source |
| Linearity Range | Up to 500 mg/L | Alcoholic Beverages | [6] |
| Linearity Range | 2 µM to 2 mM | General (96-well plate) | [7] |
| Limit of Detection (LOD) | 1.3 mg/L | Alcoholic Beverages | [6] |
| Limit of Quantification (LOQ) | 1.6 mg/L | Alcoholic Beverages | [6] |
| Recovery (Spiked Samples) | 96% to 102% | Alcoholic Beverages | [6] |
| Assay Time | < 30 minutes | General | [6][7] |
A direct comparison study on alcoholic beverages found that the automated enzymatic method correlates well with HPLC results for various sample types.[6]
Experimental Protocols
Below are detailed, representative protocols for both the HPLC-DNPH and the enzymatic aldehyde dehydrogenase methods.
Protocol 1: HPLC Quantification of Acetaldehyde via DNPH Derivatization
This protocol is adapted from optimized methods for biological samples.[1][4]
1. Sample Preparation & Deproteinization:
-
Collect the sample (e.g., 70 µL of plasma).
-
To deproteinize, add an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
2. Derivatization:
-
Prepare a DNPH solution (e.g., 2 mg/mL in 6 N HCl).[1]
-
Add an 80-fold molar excess of the DNPH solution to the sample supernatant.[1][4]
-
Incubate the mixture at ambient temperature for 40-60 minutes with shaking.[1][4] The reaction should be performed at an optimized pH of 4.0.[1][4]
3. Extraction of Acetaldehyde-DNPH (AcH-DNP):
-
Stop the reaction by adding a suitable buffer (e.g., 3 M sodium acetate, pH 9.0).[1]
-
Extract the AcH-DNP adduct using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like isooctane.[1][9]
-
Evaporate the organic solvent to dryness and reconstitute the residue in the HPLC mobile phase.
4. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detector set to the maximum absorbance wavelength of the AcH-DNP adduct (typically around 365 nm).[10]
-
Quantification: Determine the concentration by comparing the peak area to a calibration curve prepared with acetaldehyde standards.[1]
Protocol 2: Enzymatic Quantification of Acetaldehyde via Aldehyde Dehydrogenase
This protocol is a generalized procedure based on commercially available kits.[6][7]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., pyrophosphate or phosphate buffer) at the optimal pH for the enzyme (typically pH 7.8-8.0).[11]
-
NAD+ Solution: Prepare a fresh solution of NAD+ in the assay buffer.
-
Aldehyde Dehydrogenase (ALDH): Prepare a solution of ALDH enzyme.
-
Working Reagent: For high-throughput applications, a single working reagent can be prepared by mixing the assay buffer, NAD+ solution, and ALDH.[7]
2. Standard Curve Preparation:
-
Prepare a series of acetaldehyde standards of known concentrations by diluting a stock solution in the assay buffer.
3. Assay Procedure (96-well plate format):
-
Pipette 20 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate.[7]
-
For each sample, prepare a "sample blank" well containing the sample but no ALDH enzyme to correct for background absorbance.[7]
-
Add 80 µL of the ALDH Working Reagent to the standard and sample wells.
-
Add 80 µL of a blank working reagent (without ALDH) to the "sample blank" wells.[7]
-
Tap the plate to mix and incubate at room temperature for 15-30 minutes.[6][7]
4. Measurement:
-
Read the absorbance at 340 nm using a microplate reader.[6]
-
Subtract the absorbance of the sample blank from the sample reading.
-
Determine the acetaldehyde concentration in the samples by comparing the corrected absorbance values to the standard curve.
Methodology Visualization
The following diagrams illustrate the workflows and principles of the described analytical methods.
Caption: Cross-validation workflow comparing HPLC and Enzymatic assays.
Caption: Principle of the ALDH-based enzymatic assay for acetaldehyde.
References
- 1. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. Improved methods for the measurement of acetaldehyde concentrations in plasma and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acetoacetaldehyde
For Immediate Implementation by Laboratory Personnel
Acetoacetaldehyde (3-oxobutanal) is a highly reactive and flammable organic compound that requires stringent safety protocols for its handling and disposal. Due to its chemical instability and potential for hazardous reactions, including polymerization, adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with the utmost care. The compound's high reactivity and flammability necessitate the following precautions:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[1]
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable vapors.[2]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, sparks, and hot surfaces. Use only intrinsically safe and explosion-proof equipment when handling this compound.[2][3]
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and bases.[2][3] Recommended storage temperature is between 2-8°C.[3] Containers should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation.[4]
II. Operational Disposal Plan
The primary and recommended method for the disposal of this compound is incineration . This process should be carried out by a licensed and qualified hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Containment:
-
Ensure the this compound waste is stored in a properly labeled, sealed, and compatible container.
-
Clearly label the container as "Hazardous Waste: this compound," including the appropriate hazard pictograms (e.g., flammable liquid, irritant).
-
-
Waste Collection and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Keep the waste container in a designated and secure hazardous waste accumulation area.
-
-
Contacting a Licensed Waste Disposal Service:
-
Arrange for the collection of the this compound waste by a licensed professional waste disposal service.[3]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Incineration:
-
The licensed facility will transport the waste for disposal via high-temperature incineration in a specially designed chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[3]
-
Alternative consideration for dilute aqueous solutions:
For very dilute aqueous solutions of aldehydes, chemical neutralization may be an option prior to disposal. A patented method for neutralizing aldehyde-containing wastewater involves the use of sodium pyrosulfite.[5] This process can convert aldehydes to non-toxic substances within approximately 15 minutes.[5] However, the efficacy and safety of this method for a beta-keto aldehyde like this compound must be thoroughly evaluated in a controlled laboratory setting before implementation.
III. Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table includes relevant data for the closely related and well-documented compound, acetaldehyde, to provide a frame of reference for its hazardous properties.
| Property | Value (Acetaldehyde) | Reference |
| Flash Point | -38°C (-36.4°F) | --INVALID-LINK-- |
| Explosive Limits in Air | 4.0 - 60.0 % by volume | --INVALID-LINK-- |
| Autoignition Temperature | 175°C (347°F) | --INVALID-LINK-- |
| Recommended Storage Temp. | 2 - 8 °C | [3] |
IV. Experimental Protocols
V. Visual Workflow for this compound Disposal
Caption: Logical flow for the proper disposal of this compound.
VI. Logical Relationship of Safety and Disposal Steps
Caption: Relationship between handling, storage, and disposal for safety.
References
- 1. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Navigating the Safe Handling of Acetoacetaldehyde: A Guide for Laboratory Professionals
Essential safety protocols for the handling and disposal of acetoacetaldehyde are critical for ensuring the well-being of researchers and maintaining a secure laboratory environment. Due to the limited availability of a comprehensive public Safety Data Sheet (SDS) for this compound (CAS 625-34-3), this guide provides essential safety information based on available data and general best practices for handling reactive aldehydes. All personnel must consult the specific SDS provided by the supplier before commencing any work with this chemical.
Personal Protective Equipment (PPE)
A conservative approach to personal protective equipment is mandatory when handling this compound. The following table outlines the recommended PPE based on general safety standards for hazardous chemicals.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Provides a robust barrier against splashes and potential vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately. |
| Body Protection | Flame-retardant laboratory coat | Protects against accidental splashes and potential ignition sources. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If there is a risk of vapor inhalation, a NIOSH/OSHA-approved respirator may be necessary. |
Operational Plan: From Handling to Disposal
A systematic approach is crucial for the safe management of this compound in a laboratory setting.
Handling and Storage
-
Ventilation: All handling of this compound should occur in a well-ventilated area, with a certified chemical fume hood being the preferred location.[3]
-
Ignition Sources: As a flammable liquid, keep this compound away from heat, sparks, open flames, and other potential ignition sources.[1] Use non-sparking tools when handling containers.[3]
-
Personal Hygiene: Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.
-
Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management Workflow
In the event of an this compound spill, a clear and immediate response is essential to mitigate risks. The following workflow outlines the necessary steps.
Caption: Workflow for managing an this compound spill.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the contents, including the name "this compound" and any known hazard symbols.
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials, pending disposal.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and qualified waste management company, following all local, state, and federal regulations.[4] Incineration is a potential disposal method.[1]
First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Given the limited publicly available safety data for this compound, it is imperative for all users to obtain a comprehensive Safety Data Sheet from their supplier and to conduct a thorough risk assessment before use. The information provided here is intended as a guide to best practices and should not replace the specific recommendations of a complete SDS.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
